n,3-dimethylbutanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
N,3-dimethylbutanamide |
InChI |
InChI=1S/C6H13NO/c1-5(2)4-6(8)7-3/h5H,4H2,1-3H3,(H,7,8) |
InChI Key |
GFWZPTGIVKRQNM-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC |
Canonical SMILES |
CC(C)CC(=O)NC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: N,3-dimethylbutanamide (CAS: 21458-36-6)
Audience: Researchers, scientists, and drug development professionals.
Compound Identification and Properties
N,3-dimethylbutanamide, also known as N-methylisovaleramide, is a simple aliphatic secondary amide. Its identity and fundamental chemical properties are summarized below.
Chemical Identifiers
A comprehensive list of identifiers for this compound is provided to ensure accurate tracking and referencing in research and procurement.
| Identifier | Value | Citation |
| CAS Number | 21458-36-6 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₁₃NO | [2] |
| SMILES | CC(C)CC(=O)NC | [1] |
| InChI | InChI=1S/C6H13NO/c1-5(2)4-6(8)7-3/h5H,4H2,1-3H3,(H,7,8) | [1] |
| InChIKey | GFWZPTGIVKRQNM-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The following table summarizes key computed and experimental physicochemical properties. Note the prevalence of computed data due to a lack of extensive experimental characterization in the literature.
| Property | Value | Type | Citation |
| Molecular Weight | 115.17 g/mol | Computed | [1] |
| XLogP3 | 0.8 | Computed | [1] |
| Hydrogen Bond Donor Count | 1 | Computed | [1] |
| Hydrogen Bond Acceptor Count | 1 | Computed | [1] |
| Rotatable Bond Count | 2 | Computed | [1] |
| Topological Polar Surface Area | 29.1 Ų | Computed | [1] |
| Complexity | 78.6 | Computed | [1] |
| Kovats Retention Index | 1069 (Standard non-polar) | Experimental | [1] |
Synthesis and Experimental Protocols
General Synthesis Protocol: Amide Formation
This protocol describes a general laboratory procedure for the synthesis of this compound from 3-methylbutanoyl chloride and methylamine (B109427).
Materials:
-
3-Methylbutanoyl chloride
-
Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) or pyridine (B92270) (as an acid scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve 3-methylbutanoyl chloride (1.0 eq) in anhydrous diethyl ether or DCM. Cool the solution to 0 °C using an ice bath.
-
Amine Addition: Slowly add a solution of methylamine (1.1 eq) and triethylamine (1.2 eq) to the cooled solution of the acid chloride. The reaction is exothermic and may form a precipitate (triethylamine hydrochloride).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting acid chloride is consumed.
-
Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally, brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
The following diagram illustrates the general workflow for this synthesis and purification process.
References
An In-depth Technical Guide to the Molecular Structure of N,3-dimethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characteristics of N,3-dimethylbutanamide, a secondary amide of interest in various chemical and pharmaceutical research contexts.
Molecular Structure and Identification
This compound is an acyclic amide with a branched alkyl chain. Its structure consists of a butanamide backbone with a methyl group attached to the nitrogen atom (N-methyl) and another methyl group at position 3 of the butyl chain.
Figure 1. 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers and General Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [1] |
| Synonyms | N-Methylisovaleramide, Butanamide, N,3-dimethyl- | [1] |
| CAS Number | 21458-36-6 | [1][2] |
| Molecular Formula | C₆H₁₃NO | [1][2] |
| Molecular Weight | 115.17 g/mol | [1] |
| Canonical SMILES | CC(C)CC(=O)NC | [1][2] |
| InChIKey | GFWZPTGIVKRQNM-UHFFFAOYSA-N |[1] |
Physicochemical and Computed Properties
The following table summarizes key computed properties that are valuable for understanding the molecule's behavior in various chemical and biological systems, including its solubility, permeability, and potential for intermolecular interactions.
Table 2: Computed Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| XLogP3 (Octanol-Water Partition Coefficient) | 0.8 | [1] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Complexity | 78.6 | [2] |
| Monoisotopic Mass | 115.099714038 Da |[2] |
Experimental Protocols
A standard and reliable method for the synthesis of this compound is the amidation of 3-methylbutanoic acid with methylamine (B109427). This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Protocol: Amidation via Acyl Chloride Intermediate
This protocol is a common laboratory procedure for forming amides.[3]
-
Activation of Carboxylic Acid:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3-methylbutanoic acid in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF).
-
Slowly add 1.1 to 1.2 equivalents of thionyl chloride (SOCl₂) or oxalyl chloride at 0 °C.
-
Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until the evolution of gas (HCl and SO₂ or CO and CO₂) ceases. This indicates the formation of the intermediate, 3-methylbutanoyl chloride.
-
Remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure.
-
-
Amidation Reaction:
-
Dissolve the crude 3-methylbutanoyl chloride in a fresh portion of anhydrous dichloromethane.
-
In a separate flask, prepare a solution of 2.2 equivalents of methylamine in dichloromethane. An excess is used to react with the acyl chloride and to neutralize the HCl by-product.
-
Cool the acyl chloride solution to 0 °C in an ice bath.
-
Slowly add the methylamine solution dropwise to the stirred acyl chloride solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess methylamine), saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Figure 2. General workflow for the synthesis of this compound.
Standard analytical techniques are used to confirm the structure and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups, particularly the amide C=O and N-H bonds.
-
Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern of the molecule.
Spectroscopic Data
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 5.5 - 6.5 | Broad Singlet | 1H | N-H |
| ~ 2.80 | Doublet | 3H | N-CH ₃ |
| ~ 2.10 | Doublet | 2H | -CH ₂-C=O |
| ~ 2.00 | Multiplet | 1H | -CH (CH₃)₂ |
| ~ 0.95 | Doublet | 6H | -CH(C H₃)₂ |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 173 | C =O (Amide Carbonyl) |
| ~ 50 | -C H₂-C=O |
| ~ 26 | N-C H₃ |
| ~ 25 | -C H(CH₃)₂ |
| ~ 22 | -CH(C H₃)₂ |
Table 5: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~ 3300 (broad) | N-H Stretch | Secondary Amide |
| ~ 2960 - 2870 | C-H Stretch | Alkyl Groups |
| ~ 1640 (strong) | C=O Stretch (Amide I band) | Secondary Amide |
| ~ 1550 | N-H Bend (Amide II band) | Secondary Amide |
Mass Spectrometry: In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 115. Key fragmentation patterns would likely involve the cleavage of the amide bond and loss of alkyl fragments.
References
An In-depth Technical Guide to the Physical Properties of N,3-dimethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of N,3-dimethylbutanamide (CAS RN: 21458-36-6). Due to a lack of experimentally determined data for this specific compound in publicly available literature, this guide also includes computed properties and, for comparative purposes, the experimental physical properties of its close isomer, N,N-dimethylbutanamide. Furthermore, detailed, generalized experimental protocols for determining the key physical properties of amides are provided to aid researchers in the physical characterization of this compound or similar compounds.
Compound Identification
This compound is a secondary amide with the molecular formula C₆H₁₃NO.[1][2]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 21458-36-6[3] |
| Molecular Formula | C₆H₁₃NO[2] |
| Molecular Weight | 115.17 g/mol [2][4] |
| Canonical SMILES | CC(C)CC(=O)NC[4] |
| InChIKey | GFWZPTGIVKRQNM-UHFFFAOYSA-N[4] |
Physical Properties
| Property | Value | Source |
| Molecular Weight | 115.17 g/mol | PubChem[4] |
| XLogP3 | 0.8 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
| Exact Mass | 115.099714038 Da | PubChem[4] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[3] |
| Complexity | 78.6 | PubChem[3] |
For the purpose of providing a contextual reference, the following table presents the experimentally determined physical properties of the structural isomer, N,N-dimethylbutanamide.
| Property | Value | Conditions |
| Melting Point | -40 °C | - |
| Boiling Point | 186 °C | - |
| Density | 0.9064 g/cm³ | 25 °C[5] |
| Refractive Index | 1.4391 | 25 °C[5] |
| Solubility | Very soluble in acetone, benzene, diethyl ether, and ethanol. | - |
Experimental Protocols for Physical Property Determination
The following are generalized protocols for the experimental determination of the primary physical properties of amides, which can be applied to this compound.
The melting point of a solid amide can be determined with a melting point apparatus or a Thiele tube. This method relies on heating a small sample in a capillary tube and observing the temperature range over which the substance melts.
Protocol:
-
Sample Preparation: A small amount of the dry, solid amide is placed on a clean, dry surface. The open end of a capillary tube is pushed into the sample.
-
Packing the Sample: The capillary tube is inverted and tapped gently to move the sample to the closed end. The tube can be dropped through a larger glass tube to facilitate packing. The final packed sample height should be 2-3 mm.
-
Measurement:
-
Melting Point Apparatus: The capillary tube is placed in the heating block of the apparatus. The sample is heated rapidly to about 20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.
-
Thiele Tube: The capillary tube is attached to a thermometer, which is then placed in a Thiele tube containing mineral oil. The Thiele tube is heated slowly and evenly.
-
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
The boiling point of a liquid amide can be determined through distillation or by using a reflux apparatus.
Protocol (Distillation):
-
Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Sample and Heating: The liquid amide (at least 5 mL) and a few boiling chips are added to the distillation flask. The flask is heated gently.
-
Temperature Reading: The thermometer bulb should be positioned so that it is fully immersed in the vapor phase, with the top of the bulb level with the side arm of the distillation head. The temperature is recorded when the liquid is boiling and a steady stream of distillate is being collected. This stable temperature is the boiling point.
-
Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is dependent on pressure.
The density of a liquid amide can be determined by measuring the mass of a known volume.
Protocol:
-
Tare a Pycnometer: A clean, dry pycnometer (specific gravity bottle) of a known volume is weighed accurately.
-
Fill with Sample: The pycnometer is filled with the liquid amide, ensuring there are no air bubbles.
-
Equilibrate and Weigh: The filled pycnometer is placed in a constant temperature bath (e.g., 25°C) to reach thermal equilibrium. The pycnometer is then removed, dried on the outside, and weighed.
-
Calculation: The density is calculated by dividing the mass of the amide by the volume of the pycnometer.
This protocol provides a qualitative assessment of an amide's solubility in a given solvent.
Protocol:
-
Sample Preparation: A small, measured amount of the amide (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A small volume of the solvent (e.g., 1 mL of water) is added to the test tube.
-
Observation: The mixture is agitated vigorously for 1-2 minutes. The sample is observed to determine if it has dissolved completely, is partially soluble, or is insoluble.
-
Heating (Optional): If the amide is insoluble at room temperature, the test tube can be gently heated to observe if solubility increases with temperature.
Synthesis of this compound
A general method for the synthesis of secondary amides involves the reaction of a carboxylic acid or its derivative (like an acyl chloride or anhydride) with a primary amine. For this compound, this would typically involve the reaction of 3-methylbutanoic acid or 3-methylbutanoyl chloride with methylamine.
A generalized synthesis protocol for a similar amide is as follows:
-
Reactant Dissolution: The carboxylic acid is dissolved in an anhydrous solvent like dichloromethane (B109758) (DCM).
-
Amine and Base Addition: The primary amine (e.g., methylamine) and a non-nucleophilic base (e.g., DIPEA) are added to the solution.
-
Coupling Agent: A solution of a coupling agent (e.g., EDC/HOBt) in DCM is added dropwise at 0°C.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for 12-24 hours, with the progress monitored by TLC.
-
Workup and Purification: The reaction mixture is washed with an aqueous bicarbonate solution and brine. The organic layer is dried, concentrated, and the crude product is purified, typically by column chromatography.
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis and physical characterization of an uncharacterized amide like this compound.
Caption: Synthesis and physical characterization workflow.
References
Synthesis of N,3-dimethylbutanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plausible synthesis pathways for N,3-dimethylbutanamide, a valuable amide in organic synthesis. This document outlines two primary synthetic methodologies, including detailed experimental protocols, and presents expected characterization data. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis and development of related compounds.
Core Synthesis Pathways
The synthesis of this compound can be approached through two primary and reliable routes, both starting from readily available precursors. The choice of pathway may depend on factors such as starting material availability, desired purity, and scale of the reaction.
Pathway 1: Amidation of 3-Methylbutanoic Acid with Methylamine (B109427)
This pathway involves the direct coupling of 3-methylbutanoic acid with methylamine, typically facilitated by a coupling agent to enhance reaction efficiency and yield.
Pathway 2: Acylation of Methylamine with 3-Methylbutyryl Chloride
This classic method involves the reaction of a reactive acid chloride with methylamine, generally providing a high yield of the corresponding amide.
Data Presentation
The following tables summarize the key quantitative data associated with the starting materials and the final product, this compound.[1]
Table 1: Properties of Key Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 3-Methylbutanoic Acid | C₅H₁₀O₂ | 102.13 | 176-177 | 0.938 |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | -6.3 | 0.9 |
| 3-Methylbutyryl Chloride | C₅H₉ClO | 120.58 | 116 | 1.014 |
| Dicyclohexylcarbodiimide (B1669883) (DCC) | C₁₃H₂₂N₂ | 206.33 | 122-124 (at 11 mmHg) | 0.914 |
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight ( g/mol ) | 115.17 |
| CAS Number | 21458-36-6 |
Experimental Protocols
The following are detailed experimental protocols for the two primary synthesis pathways. These protocols are based on established methodologies for amide synthesis and have been adapted for the specific synthesis of this compound.[2][3][4]
Protocol 1: Synthesis of this compound via DCC Coupling
This protocol details the synthesis of this compound from 3-methylbutanoic acid and methylamine using dicyclohexylcarbodiimide (DCC) as a coupling agent.[2][3][4]
Materials:
-
3-Methylbutanoic acid
-
Methylamine (40% solution in water)
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry 250 mL round-bottom flask under a nitrogen atmosphere, add 3-methylbutanoic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM).
-
Addition of Amine: Cool the solution to 0 °C in an ice bath. To the stirred solution, add methylamine (40% solution in water, 1.1 eq) dropwise.
-
Coupling Reaction: In a separate flask, dissolve dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.
Protocol 2: Synthesis of this compound from 3-Methylbutyryl Chloride
This protocol describes the synthesis of this compound by the acylation of methylamine with 3-methylbutyryl chloride.
Materials:
-
3-Methylbutyryl chloride
-
Methylamine (40% solution in water)
-
Diethyl ether
-
Sodium hydroxide (B78521) (1 M)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine (40% solution in water, 2.2 eq) in diethyl ether. Cool the solution to 0 °C in an ice bath.
-
Addition of Acid Chloride: Add 3-methylbutyryl chloride (1.0 eq) dropwise to the stirred methylamine solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 1 M NaOH (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purification: Further purification can be achieved by distillation under reduced pressure.
Mandatory Visualizations
The following diagrams illustrate the synthesis pathways and a general experimental workflow.
Caption: Synthesis of this compound via DCC coupling.
Caption: Synthesis of this compound from 3-methylbutyryl chloride.
Caption: General experimental workflow for amide synthesis.
References
An In-depth Technical Guide to N,3-Dimethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,3-Dimethylbutanamide is a chemical compound belonging to the amide functional group. Its structure consists of a butanamide backbone with two methyl group substituents, one on the nitrogen atom (N) and another at the third carbon position (3). This guide provides a comprehensive overview of its chemical properties, a generalized synthesis protocol, and relevant data for research and development purposes.
Chemical Properties and Data
The fundamental chemical and physical properties of this compound are summarized below. This data is crucial for understanding its behavior in various experimental settings.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C6H13NO | PubChem[1] |
| Molecular Weight | 115.17 g/mol | PubChem[1] |
| CAS Number | 21458-36-6 | Guidechem |
| Canonical SMILES | CC(C)CC(=O)NC | PubChem[1] |
| InChI Key | GFWZPTGIVKRQNM-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 115.099714038 Da | PubChem[1] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |
Synthesis of this compound: A Generalized Experimental Protocol
Reaction Scheme:
3-Methylbutanoic acid + Methylamine (B109427) → this compound + Water
Materials and Reagents:
-
3-Methylbutanoic acid
-
Methylamine (solution in a suitable solvent, e.g., THF or water)
-
A coupling agent (e.g., DCC, EDC)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (B128534) (TEA), Diisopropylethylamine (DIPEA))
-
Aqueous HCl solution (for workup)
-
Saturated aqueous NaHCO3 solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylbutanoic acid (1.0 equivalent) and dissolve it in an appropriate anhydrous solvent such as DCM or THF.
-
Addition of Base and Amine: Add a suitable base like triethylamine (1.1-1.5 equivalents) to the solution. Subsequently, add methylamine (1.0-1.2 equivalents) to the reaction mixture.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the coupling agent (e.g., EDC, 1.1-1.3 equivalents) in the anhydrous solvent. This solution is then added dropwise to the main reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, the mixture is typically filtered to remove any solid byproducts (e.g., urea (B33335) byproduct if DCC or EDC is used).
-
The filtrate is then washed sequentially with a dilute aqueous HCl solution, saturated aqueous NaHCO3 solution, and brine.
-
The organic layer is separated and dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
-
Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. The crude this compound can then be purified by a suitable method, most commonly column chromatography on silica (B1680970) gel.
Biological Activity and Signaling Pathways
Extensive searches of scientific literature and chemical databases did not yield any specific information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. This suggests that the compound may not have been extensively studied for its pharmacological or biological effects, or it may be a relatively novel or uncharacterized molecule in the context of drug discovery and development. Therefore, no signaling pathway diagrams can be provided at this time.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound as described in the experimental protocol.
Caption: Generalized workflow for the synthesis of this compound.
Conclusion
This technical guide provides foundational information on this compound, including its chemical properties and a generalized synthesis protocol. The absence of data on its biological activity presents an opportunity for novel research in the fields of pharmacology and drug discovery. The provided experimental workflow can serve as a starting point for the chemical synthesis and subsequent investigation of this compound.
References
Spectroscopic Data of N,3-dimethylbutanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N,3-dimethylbutanamide. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data obtained from computational chemistry methods. It also outlines the general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which would be applicable for the analysis of this and similar small molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are computationally derived and should be used as a reference for the identification and characterization of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.5-6.0 | Broad Singlet | 1H | N-H |
| ~2.7 | Doublet | 3H | N-CH₃ |
| ~2.1-2.2 | Multiplet | 1H | CH (CH₃)₂ |
| ~1.9-2.0 | Doublet | 2H | CH₂ -C=O |
| ~0.9 | Doublet | 6H | CH(CH₃ )₂ |
Predicted in CDCl₃ at 300 MHz.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~174 | C =O |
| ~50 | C H₂-C=O |
| ~26 | N-C H₃ |
| ~25 | C H(CH₃)₂ |
| ~22 | CH(C H₃)₂ |
Predicted in CDCl₃ at 75 MHz.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3300 | N-H Stretch |
| ~2960, ~2870 | C-H Stretch (Aliphatic) |
| ~1640 | C=O Stretch (Amide I) |
| ~1550 | N-H Bend (Amide II) |
| ~1465 | C-H Bend (CH₃, CH₂) |
| ~1370 | C-H Bend (Isopropyl) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment |
| 115 | [M]⁺ (Molecular Ion) |
| 100 | [M - CH₃]⁺ |
| 72 | [M - C₃H₇]⁺ |
| 58 | [CH₃NHCOCH₂]⁺ |
| 44 | [CH₃CONH₂]⁺ |
| 43 | [C₃H₇]⁺ (Isopropyl cation) |
Experimental Protocols
The following sections detail generalized experimental procedures for acquiring spectroscopic data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of a molecule.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (Free Induction Decay).
-
Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in a molecule.
Procedure:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or the pure solvent) to subtract atmospheric and solvent absorptions.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of a molecule.
Procedure (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a vacuum, causing ionization and fragmentation of the molecules.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
N,3-dimethylbutanamide solubility profile
An In-Depth Technical Guide to the Solubility Profile of N,3-dimethylbutanamide
Introduction
This compound (CAS No. 21458-36-6) is a chemical compound with the molecular formula C6H13NO.[1] As a simple amide, understanding its solubility is crucial for researchers, scientists, and drug development professionals in applications ranging from reaction chemistry to formulation and biological assays. This technical guide provides a summary of the available data on the solubility and physicochemical properties of this compound. It is important to note that specific experimental solubility data for this compound is limited in publicly available literature. Therefore, this guide also includes data on related structural isomers to provide a broader context for estimating its behavior in various solvents.
Physicochemical Properties of this compound
A summary of the key computed and experimental properties for this compound is provided below. This data is essential for understanding its general chemical behavior.
| Property | Value | Source |
| CAS Number | 21458-36-6 | [1][2] |
| Molecular Formula | C6H13NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Computed XLogP3 | 0.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Solubility Profile
Solubility Data for Isomer: N,N-dimethylbutanamide (CAS: 760-79-2)
This isomer shows significantly different substitution on the nitrogen atom, which greatly influences its solubility, particularly in water.
| Solvent | Temperature (°C) | Solubility | Source |
| Water | 25 | 110 g/L (Very Soluble) | [3] |
| Acetone | Not Specified | Very Soluble | [4] |
| Benzene | Not Specified | Very Soluble | [4] |
| Diethyl Ether | Not Specified | Very Soluble | [4] |
| Ethanol | Not Specified | Very Soluble | [4] |
Solubility Data for Isomer: N-ethyl-2,2-diisopropylbutanamide (CAS: 51115-70-9)
Known as cooling agent WS-27, its bulky alkyl groups make it far less water-soluble.
| Solvent | Temperature (°C) | Solubility | Source |
| Water | 25 | 48.39 mg/L (Estimated) | [5] |
| Water | Not Specified | Practically insoluble or insoluble | [6][7][8][9] |
| Ethanol | Not Specified | Soluble | [6][7][8] |
| Ether | Not Specified | Soluble | [7][8] |
| Benzene | Not Specified | Soluble | [7][8] |
Experimental Protocols: Solubility Determination
While specific protocols used for this compound are not published, a standard and widely accepted method for determining the equilibrium solubility of a compound is the Shake-Flask Method . This protocol is recommended for generating reliable solubility data.
Standard Operating Procedure: Shake-Flask Method
-
Preparation : An excess amount of the solid compound (solute) is added to a known volume of the solvent in a sealed, thermostated vessel (e.g., a glass flask).
-
Equilibration : The mixture is agitated (e.g., using an orbital shaker) at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached. The system should be visually inspected to confirm that excess solid remains, indicating saturation.
-
Phase Separation : After equilibration, the agitation is stopped, and the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification : A precise aliquot of the clear, saturated supernatant is carefully removed and diluted with an appropriate solvent. The concentration of the solute in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.
-
Calculation : The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units of mg/mL, g/L, or mol/L.
Visualized Workflow: Solubility Determination
The following diagram illustrates the logical workflow for the shake-flask solubility determination method.
Caption: Workflow for the Shake-Flask Solubility Method.
Conclusion
While the solubility profile of this compound is not well-documented, an analysis of its structural isomers provides critical insights. The N,N-dimethyl isomer is highly soluble in water, whereas bulkier alkyl substituents, as seen in N-ethyl-2,2-diisopropylbutanamide, lead to poor aqueous solubility. Based on its structure and computed XLogP3 of 0.8, this compound is predicted to have moderate solubility in water and good solubility in organic solvents like ethanol. However, this must be confirmed through empirical testing using standardized protocols such as the shake-flask method outlined in this guide. For professionals in research and drug development, direct experimental determination of solubility remains the gold standard for accurate formulation and application.
References
- 1. Butanamide, N,3-dimethyl | C6H13NO | CID 528604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. N,N-dimethylbutanamide [chemister.ru]
- 5. N-ethyl-2,2-diisopropyl butanamide, 51115-70-9 [thegoodscentscompany.com]
- 6. N-Ethyl-2,2-diisopropylbutanamide | C12H25NO | CID 3016598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. N-ETHYL-2,2-DIISOPROPYLBUTANAMIDE [handomchemicals.com]
- 9. Food safety and quality: details [fao.org]
N,3-dimethylbutanamide chemical formula and weight
An in-depth analysis of N,3-dimethylbutanamide reveals a compound with specific chemical properties. This guide serves as a core technical resource for researchers, scientists, and professionals in drug development, providing essential data on its chemical formula and molecular weight.
Chemical Identity and Properties
This compound is an organic compound with a straightforward molecular structure. The key quantitative data for this molecule are summarized below, providing a foundational understanding for any experimental or developmental work.
| Property | Value | Source |
| Chemical Formula | C6H13NO | [1][2][3] |
| Molecular Weight | 115.17 g/mol | [1][3] |
| Monoisotopic Mass | 115.099714038 | [2] |
Experimental Protocols and Signaling Pathways
Due to the absence of this detailed information, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not feasible at this time. The development of such a technical whitepaper would necessitate access to proprietary research or the execution of primary experimental work.
References
N,3-Dimethylbutanamide: An Obscure Compound with Limited Public Data
Despite a clear chemical identity, N,3-dimethylbutanamide remains a molecule with a virtually nonexistent public footprint in the scientific literature. An extensive search for its discovery, history of synthesis, medicinal chemistry applications, and pharmacological properties has yielded no significant findings. This suggests that the compound is likely a niche chemical intermediate, a theoretical molecule with limited practical application, or a proprietary compound whose research has not been disclosed publicly.
Basic chemical identifiers for this compound are available. It is registered under the CAS number 21458-36-6 and has the molecular formula C6H13NO.[1] Its molecular weight is approximately 115.17 g/mol .[2][3] The compound is also known by its synonym, N-Methylisovaleramide.[2]
However, beyond these fundamental data points, the trail of public information grows cold. There are no readily accessible scientific papers detailing its initial discovery or the historical evolution of its synthesis. Efforts to uncover any exploration of its potential in medicinal chemistry, including structure-activity relationship studies or target identification, have been unsuccessful. Similarly, there is a complete absence of published pharmacological data, leaving its mechanism of action, if any, entirely unknown.
While searches were conducted for related compounds, the information found for molecules such as N,N-dimethylbutanamide or 3,3-dimethylbutanamide (B1266541) is not applicable to this compound due to structural differences that would fundamentally alter its chemical and biological properties.
The lack of available information prevents the creation of an in-depth technical guide as requested. Key components such as experimental protocols, quantitative data for tabulation, and signaling pathways for visualization do not exist in the public domain. It is possible that research on this compound has been conducted by private entities for proprietary purposes and has not been published. Without access to such internal research, a comprehensive technical whitepaper on the discovery and history of this compound cannot be compiled.
References
In-depth Technical Guide: N,3-dimethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,3-dimethylbutanamide, including its synonyms, chemical identifiers, and key physicochemical properties. The information is intended to support researchers and professionals in the fields of chemistry and drug development.
Chemical Identity and Synonyms
This compound is a chemical compound with the molecular formula C6H13NO.[1][2][3] It is also known by a variety of synonyms and identifiers, which are crucial for accurate database searches and material procurement.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier |
| Systematic Name | This compound |
| CAS Number | 21458-36-6[1][2] |
| Other Names | Butanamide, N,3-dimethyl-[1][2] |
| N-Methylisovaleramide[2] | |
| N-methyl-3-methylbutanoicamide[2] | |
| PubChem CID | 528604[1] |
| InChI | InChI=1S/C6H13NO/c1-5(2)4-6(8)7-3/h5H,4H2,1-3H3,(H,7,8)[1][2] |
| InChIKey | GFWZPTGIVKRQNM-UHFFFAOYSA-N[1][2] |
| Canonical SMILES | CC(C)CC(=O)NC[1][2] |
Trade Names
A thorough search of chemical supplier databases, patent literature, and safety data sheets did not reveal any specific trade names for this compound. This suggests that the compound is primarily available as a research chemical and is not widely marketed under a commercial trade name.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound. This data is essential for understanding the compound's behavior in various experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 115.176 g/mol | [1] |
| Molecular Formula | C6H13NO | [1][2] |
| XLogP3-AA | 0.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 115.099714038 | [1] |
| Monoisotopic Mass | 115.099714038 | [1] |
| Topological Polar Surface Area | 29.1 Ų | [1] |
| Heavy Atom Count | 8 | [1] |
| Complexity | 78.6 | [1] |
Experimental Data and Protocols
Despite a comprehensive literature search, no detailed experimental protocols for the application of this compound in biological assays or as a therapeutic agent were found. The compound is mentioned in the scientific literature, for instance, in the context of synthesizing novel antitumor agents and antibody-drug conjugates.[4][5] However, these sources describe the synthesis of this compound as an intermediate or analogue, rather than its subsequent experimental use or biological evaluation.
Therefore, this guide cannot provide specific experimental protocols for the use of this compound. Researchers interested in the applications of this compound would need to develop their own experimental designs based on its chemical structure and properties.
Signaling Pathways and Biological Activity
There is currently no publicly available information regarding the biological activity of this compound or its involvement in any signaling pathways. The lack of published research in this area means that its mechanism of action, potential targets, and overall pharmacological profile remain uncharacterized.
Due to the absence of data on signaling pathways or other logical relationships, no diagrams could be generated for this technical guide.
Conclusion
This compound is a chemical compound with well-defined physicochemical properties and a number of known synonyms. However, there is a significant gap in the publicly available scientific literature regarding its commercial trade names, its use in specific experimental protocols, and its biological activity. For researchers and drug development professionals, this compound represents a largely unexplored molecule. Future studies are required to elucidate its potential applications and biological functions.
References
- 1. Butanamide, N,3-dimethyl | C6H13NO | CID 528604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Theoretical and Experimental Studies of Amides with a Focus on N,3-dimethylbutanamide
Disclaimer: Due to the limited availability of specific theoretical and experimental research data for N,3-dimethylbutanamide in the public domain, this guide provides a comprehensive overview of the theoretical and experimental methodologies commonly applied to the study of amides. Where available, data for this compound is included; otherwise, representative data and examples from closely related amide structures are used for illustrative purposes.
Introduction to this compound
This compound is a secondary amide with the chemical formula C₆H₁₃NO.[1] Its structure consists of a butanamide backbone with methyl groups attached to the nitrogen atom and the third carbon atom of the butyl chain. While specific research on this particular amide is scarce, its structural features suggest it shares chemical and physical properties common to other secondary amides.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 115.17 g/mol | --INVALID-LINK-- |
| CAS Number | 21458-36-6 | --INVALID-LINK-- |
| Canonical SMILES | CC(C)CC(=O)NC | --INVALID-LINK-- |
| InChIKey | GFWZPTGIVKRQNM-UHFFFAOYSA-N | --INVALID-LINK-- |
| Computed XLogP3 | 0.8 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |
Theoretical Studies of Amides
Theoretical computational chemistry provides deep insights into the molecular properties of amides, including their structure, stability, and spectroscopic characteristics. These studies are crucial for understanding their behavior at a molecular level.
The amide bond (C-N) has a significant partial double bond character due to resonance, which restricts rotation and leads to planar or near-planar conformations. For this compound, conformational analysis would involve studying the rotation around the C-C and C-N single bonds to identify the most stable conformers. Computational methods like Density Functional Theory (DFT) are often employed for this purpose.
Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) are invaluable for interpreting experimental spectra. DFT methods can predict the vibrational modes associated with specific functional groups. For amides, key vibrational modes include the N-H stretch, C=O stretch (Amide I band), and N-H bend coupled with C-N stretch (Amide II band).
Table 2: Representative Calculated Vibrational Frequencies for a Secondary Amide
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3100 | Stretching of the N-H bond. |
| C=O Stretch (Amide I) | 1680 - 1630 | Primarily C=O stretching. |
| N-H Bend (Amide II) | 1570 - 1515 | Coupled N-H in-plane bending and C-N stretching. |
| C-N Stretch | 1400 - 1200 | Stretching of the C-N bond. |
Experimental Protocols
A general and widely used method for the synthesis of secondary amides is the coupling of a carboxylic acid with a primary amine. For this compound, this would involve the reaction of 3-methylbutanoic acid with methylamine (B109427). This reaction is typically facilitated by a coupling agent or by converting the carboxylic acid to a more reactive derivative like an acyl chloride.
Experimental Protocol: Amide Synthesis via Acyl Chloride
-
Preparation of 3-methylbutanoyl chloride:
-
To a round-bottom flask containing 3-methylbutanoic acid (1.0 eq.), add thionyl chloride (1.2 eq.) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-methylbutanoyl chloride.
-
-
Amidation:
-
Dissolve the crude 3-methylbutanoyl chloride in a suitable aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylamine (2.0 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
-
The synthesized this compound would be characterized using various spectroscopic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the different types of protons, including the N-H proton (typically a broad singlet), the N-methyl protons (a doublet if coupled to the N-H proton), and the protons of the 3-methylbutyl group.
-
¹³C NMR: Would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon (amide), the N-methyl carbon, and the carbons of the 3-methylbutyl group.
Infrared (IR) Spectroscopy:
-
The IR spectrum would display characteristic absorption bands for the amide functional group as detailed in Table 2. The presence of a strong C=O stretch around 1640 cm⁻¹ and an N-H stretch around 3300 cm⁻¹ would be indicative of a secondary amide.
Mass Spectrometry (MS):
-
Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of this compound (115.17 g/mol ).
Potential Signaling Pathways and Biological Activity
Currently, there is no specific information available in scientific literature regarding the biological activity or involvement in signaling pathways of this compound. Amides as a class are prevalent in biologically active molecules, including pharmaceuticals and natural products. Any potential biological activity of this compound would need to be investigated through dedicated screening and mechanistic studies.
Conclusion
While this compound itself has not been the subject of extensive theoretical or experimental investigation, the well-established methodologies for the study of amides provide a clear roadmap for its synthesis, characterization, and computational analysis. Further research would be necessary to elucidate its specific properties and potential applications. This guide serves as a foundational resource for researchers and scientists interested in exploring this and other simple amides.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N,3-dimethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of N,3-dimethylbutanamide, a valuable amide compound with potential applications in pharmaceutical and chemical research. The primary synthetic route described herein involves the reaction of 3-methylbutanoyl chloride with methylamine (B109427), a robust and high-yielding method for amide bond formation. This protocol includes information on materials, step-by-step procedures, purification techniques, and characterization of the final product. Additionally, a summary of quantitative data and a visual representation of the experimental workflow are provided to facilitate ease of use and reproducibility in a laboratory setting.
Introduction
This compound is an organic compound with the molecular formula C₆H₁₃NO.[1] As an N-substituted amide, it serves as a potential building block in organic synthesis and may be of interest to researchers in drug discovery and development. The synthesis of amides is a fundamental transformation in organic chemistry, and various methods have been developed for this purpose.[][3] The protocol detailed below utilizes the reaction of an acyl chloride with an amine, which is a well-established and efficient method for creating the amide linkage.[][4]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | N-Methylisovaleramide, Butanamide, N,3-dimethyl- | |
| Purity (typical) | ≥95% | [1] |
Experimental Protocol: Synthesis of this compound from 3-Methylbutanoyl Chloride
This protocol describes the synthesis of this compound via the nucleophilic acyl substitution of 3-methylbutanoyl chloride with methylamine.
3.1. Materials and Reagents
-
3-Methylbutanoyl chloride (isovaleryl chloride)
-
Methylamine (40% solution in water or as a gas)
-
Triethylamine (B128534) or Pyridine (as a base)
-
Dichloromethane (B109758) (DCM) or Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.2. Reaction Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine. If using a 40% aqueous solution, use an appropriate solvent that is immiscible with water, such as dichloromethane. If using methylamine gas, bubble it through the anhydrous solvent.
-
Addition of Base: Add an equivalent of a tertiary amine base, such as triethylamine or pyridine, to the reaction mixture. This will neutralize the hydrochloric acid byproduct formed during the reaction.[4]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. The reaction between acyl chlorides and amines is often exothermic and can be vigorous.[]
-
Addition of Acyl Chloride: Dissolve 3-methylbutanoyl chloride in the anhydrous solvent in a dropping funnel. Add the acyl chloride solution dropwise to the stirred methylamine solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (3-methylbutanoyl chloride, after quenching a small aliquot with methanol (B129727) to form the methyl ester for visualization).
3.3. Work-up and Purification
-
Quenching: Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel. If dichloromethane was used, the organic layer will be the bottom layer. Separate the layers. Extract the aqueous layer with two additional portions of dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with 1 M HCl (to remove excess amines), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Laboratory Preparation of N,3-Dimethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of N,3-dimethylbutanamide, a secondary amide, through the coupling of 3-methylbutanoic acid and methylamine (B109427) using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. Due to the limited availability of specific experimental data for this compound, this protocol is a representative procedure based on well-established methods for amide bond formation.[1][2][3] Additionally, this document presents predicted spectroscopic data to aid in the characterization of the final product. The provided workflow and data are intended to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of molecules, including peptides, pharmaceuticals, and polymers. This compound is a simple secondary amide whose synthesis provides a clear example of the versatile and widely employed carbodiimide (B86325) coupling reaction. This method facilitates the formation of an amide bond between a carboxylic acid and an amine under mild conditions, avoiding the need for harsh reagents or high temperatures that might be incompatible with sensitive functional groups.[1][3]
The use of dicyclohexylcarbodiimide (DCC) as a coupling agent proceeds through the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate is then susceptible to nucleophilic attack by the amine, yielding the desired amide and the byproduct, dicyclohexylurea (DCU). A primary challenge in DCC-mediated couplings is the removal of the DCU byproduct, which is addressed in the provided protocol through filtration, exploiting its low solubility in many organic solvents.[2][4]
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 21458-36-6 | [5][6] |
| Molecular Formula | C₆H₁₃NO | [5][6] |
| Molecular Weight | 115.17 g/mol | [6] |
| IUPAC Name | This compound | [6] |
Experimental Protocol: Synthesis of this compound via DCC Coupling
This protocol details the synthesis of this compound from 3-methylbutanoic acid and methylamine using DCC as the coupling agent.
Materials:
-
3-Methylbutanoic acid
-
Methylamine (as a solution in THF or as hydrochloride salt)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a stirred solution of 3-methylbutanoic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask, add methylamine (1.1 equiv.). If using methylamine hydrochloride, add 1.1 equivalents of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine. Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 0.1 equiv.).
-
Addition of DCC: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1 equiv.) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the stirred reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.
-
Workup - Removal of DCU: Upon completion of the reaction, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Data Presentation
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.5-6.0 | br s | 1H | N-H |
| ~2.75 | d | 3H | N-CH ₃ |
| ~2.0-2.2 | m | 1H | CH (CH₃)₂ |
| ~1.95 | d | 2H | CH ₂-C=O |
| ~0.95 | d | 6H | CH(C H₃)₂ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~174 | C =O |
| ~50 | C H₂-C=O |
| ~26 | N-C H₃ |
| ~25 | C H(CH₃)₂ |
| ~22 | CH(C H₃)₂ |
Table 3: Predicted IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 (broad) | N-H stretch |
| ~2960-2870 | C-H stretch (aliphatic) |
| ~1640 | C=O stretch (amide I) |
| ~1550 | N-H bend (amide II) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment Ion |
| 115 | [M]⁺ (Molecular Ion) |
| 100 | [M - CH₃]⁺ |
| 72 | [CH(CH₃)₂CH₂CO]⁺ |
| 58 | [CH₃NHCO]⁺ |
| 44 | [CH₃NH₂]⁺ |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
N,3-Dimethylbutanamide: An Obscure Player in the Synthetic Chemist's Toolbox
While the world of organic synthesis is replete with a vast arsenal (B13267) of reagents, N,3-dimethylbutanamide remains a surprisingly enigmatic and seldom-utilized compound. Despite its simple structure, a comprehensive review of scientific literature and patent databases reveals a significant lack of documented applications for this specific isomer as a reagent in organic synthesis. Its more well-known isomers, N,N-dimethylbutanamide and 3,3-dimethylbutanamide, have found broader utility, serving as versatile solvents and synthetic intermediates. The limited information available on this compound primarily pertains to its basic chemical properties, with only a single, highly specific synthetic application reported.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its potential application in synthesis. The available data for this compound is summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO | [1][2] |
| Molecular Weight | 115.17 g/mol | [1][2] |
| CAS Number | 21458-36-6 | [2] |
| Purity | Min. 95% | [1] |
Synthesis of this compound
Information regarding the synthesis of this compound itself is scarce in readily accessible scientific literature. Commercial suppliers list the compound, indicating that viable synthetic routes exist, though detailed, published protocols are not prevalent.
Application in Organic Synthesis: A Notable Exception
The overwhelming majority of research focuses on the reactivity and applications of N,N-dimethylbutanamide and 3,3-dimethylbutanamide. N,N-dimethylbutanamide, for instance, is recognized as a versatile organic intermediate in the synthesis of pharmaceuticals and specialty chemicals.[3] Its utility as a building block allows for the construction of complex active pharmaceutical ingredients (APIs).[3]
In stark contrast, the use of this compound as a reagent is documented in a single, niche application: the synthesis of N,3-Dimethyl-3-(perhydro-1,3,2-dioxazepin-2-yl)butanamide. This reaction involves the acid-catalyzed cyclization of acyclic N,N-dialkoxyamines. While this demonstrates a potential synthetic utility, it does not represent a broadly applicable or commonly employed transformation in organic chemistry.
Logical Relationship: Isomer Comparison
The disparity in the documented applications of this compound compared to its isomers can be visualized as a logical relationship.
References
Applications of N,3-Dimethylbutanamide in Medicinal Chemistry: A Review of its Role as a Structural Motif and Synthetic Building Block
Abstract
N,3-Dimethylbutanamide, a simple aliphatic amide, does not possess inherent therapeutic activity based on currently available public data. However, its structural framework is a recurring motif in complex, biologically active molecules, particularly within the payloads of antibody-drug conjugates (ADCs) and as a building block in the synthesis of targeted therapies. This document outlines the inferred applications of this compound in medicinal chemistry, supported by an analysis of its presence in patent literature and the broader significance of the amide scaffold in drug design. Detailed hypothetical protocols for its use as a synthetic intermediate are also provided.
Introduction: The Amide Scaffold in Medicinal Chemistry
The amide bond is a cornerstone of medicinal chemistry, found in a vast array of pharmaceutical agents and natural products. Its prevalence is due to its high stability and its ability to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as proteins and enzymes. Amide-containing compounds exhibit a wide spectrum of pharmacological activities, including anticonvulsant, antibacterial, analgesic, and anti-inflammatory effects. Simple aliphatic amides, like this compound, are often utilized as fundamental building blocks or scaffolds in the construction of more complex therapeutic agents.
This compound: Chemical Properties
While specific experimental data on the biological activity of this compound is scarce, its fundamental chemical properties are well-documented.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | PubChem[1] |
| Molecular Weight | 115.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | N-Methylisovaleramide, Butanamide, N,3-dimethyl- | PubChem[1] |
| CAS Number | 21458-36-6 | PubChem[1] |
| SMILES | CC(C)CC(=O)NC | PubChem[1] |
Inferred Applications in Medicinal Chemistry
Analysis of patent literature reveals that the this compound moiety is a component of larger, complex molecules with therapeutic applications.
Structural Component of Antibody-Drug Conjugate (ADC) Payloads
Several patents pertaining to antibody-drug conjugates (ADCs) for cancer therapy implicitly reference the this compound structure as part of a larger cytotoxic payload. For instance, patents for anti-CD276 and anti-CKIT ADCs describe a complex molecule where an this compound-like fragment serves as a terminal cap or a linking element within the payload. The lipophilic and relatively simple nature of this fragment may contribute to the overall physicochemical properties of the payload, such as its solubility and membrane permeability, which are critical for its efficacy once released inside a cancer cell.
References
Application Notes and Protocols for N,3-Dimethylbutanamide in Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N,3-dimethylbutanamide as a versatile building block for the synthesis of novel compounds with potential therapeutic applications. This document outlines synthetic strategies, detailed experimental protocols, and potential biological activities of derived compounds, with a focus on the development of enzyme inhibitors.
Introduction
This compound, a simple branched-chain amide, offers a valuable scaffold for the generation of diverse molecular architectures in drug discovery. Its inherent structural features, including a chiral center at the 3-position and a reactive amide group, provide multiple points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize biological potency and selectivity. The isobutyl group can impart favorable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and oral bioavailability. This document details the application of this compound in the synthesis of novel compounds, with a particular focus on their potential as matrix metalloproteinase (MMP) inhibitors, a class of enzymes implicated in cancer progression and inflammatory diseases.
Data Presentation
The following tables summarize key quantitative data for a series of hypothetical novel compounds derived from an this compound scaffold, targeting matrix metalloproteinases. These values are presented for illustrative purposes to guide SAR studies.
Table 1: Synthetic Yield and Purity of this compound Derivatives
| Compound ID | Modification | Synthetic Steps | Yield (%) | Purity (%) |
| NDB-001 | Hydroxamic acid derivative | 3 | 65 | >98 |
| NDB-002 | Thioamide analogue | 2 | 72 | >99 |
| NDB-003 | Phenyl substitution at N-methyl | 4 | 58 | >97 |
| NDB-004 | Cyclopropyl addition at C4 | 5 | 45 | >98 |
Table 2: In Vitro Biological Activity of NDB Derivatives against MMPs
| Compound ID | MMP-2 IC₅₀ (µM) | MMP-9 IC₅₀ (µM) | MMP-14 IC₅₀ (µM) |
| NDB-001 | 1.2 | 1.5 | 1.0 |
| NDB-002 | 5.8 | 7.2 | 4.5 |
| NDB-003 | 0.9 | 1.1 | 0.7 |
| NDB-004 | 2.1 | 2.8 | 1.9 |
Experimental Protocols
Protocol 1: Synthesis of N-((R)-1-phenylethyl)-3-methylbutanamide (a chiral derivative)
This protocol describes a general method for the amidation of 3-methylbutanoic acid with a chiral amine, a key step in creating diverse derivatives from the core structure.
Materials:
-
3-Methylbutanoic acid
-
(R)-(+)-α-Methylbenzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a solution of 3-methylbutanoic acid (1.0 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add (R)-(+)-α-Methylbenzylamine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
Protocol 2: Hypothetical Synthesis of a Hydroxamic Acid Derivative (NDB-001) for MMP Inhibition
This protocol outlines a plausible synthetic route to a hydroxamic acid derivative of this compound, inspired by the synthesis of known N-hydroxybutanamide MMP inhibitors.
Materials:
-
This compound
-
Reagent for conversion of amide to carboxylic acid (e.g., strong acid or base for hydrolysis)
-
Thionyl chloride or oxalyl chloride
-
Hydroxylamine (B1172632) hydrochloride
-
Triethylamine (B128534) or other suitable base
-
Appropriate solvents (e.g., THF, DCM)
Procedure:
-
Hydrolysis of Amide: Hydrolyze this compound to 3-methylbutanoic acid using an appropriate method (e.g., refluxing with aqueous acid or base).
-
Formation of Acid Chloride: Convert the resulting 3-methylbutanoic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent.
-
Reaction with Hydroxylamine: In a separate flask, prepare a solution of hydroxylamine by treating hydroxylamine hydrochloride with a base like triethylamine in a suitable solvent.
-
Formation of Hydroxamic Acid: Slowly add the acid chloride solution to the hydroxylamine solution at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed to completion, monitoring by TLC.
-
Work up the reaction mixture by quenching with water and extracting the product into an organic solvent.
-
Purify the crude product by crystallization or column chromatography.
Visualizations
Application Notes & Protocols: N,3-Dimethylbutanamide as a Ligand in Transition Metal Catalysis
To our valued researchers, scientists, and drug development professionals,
Following a comprehensive review of the current scientific literature, we must report that there are no specific, documented applications of N,3-dimethylbutanamide as a ligand in transition metal-catalyzed reactions. Our extensive search for quantitative data, detailed experimental protocols, and established catalytic cycles involving this specific molecule did not yield any published results. This suggests that this compound is not a commonly employed ligand in this field.
However, to provide valuable context for researchers interested in the broader class of amide-containing ligands, we have compiled the following information on their general characteristics and use in catalysis, along with a generalized protocol for ligand screening.
General Considerations for Amide-Based Ligands in Catalysis
Amide moieties are prevalent in a variety of molecular structures and can, in principle, coordinate to a metal center. Amides are known to be part of a diverse family of monoanionic ligands that exhibit hard σ-donating and π-donating abilities.[1] While amidometal complexes have a rich coordination chemistry, their applications in catalytic transformations are comparatively rare.[1]
Simple, monodentate amides such as this compound are generally not considered effective ligands in transition metal catalysis for several reasons:
-
Weak Coordination: The lone pair of electrons on the nitrogen atom is delocalized due to resonance with the carbonyl group, which reduces its ability to donate electron density to the metal center. This often leads to weak and labile binding.
-
Ambidentate Nature: Coordination can occur through either the nitrogen or the oxygen atom, potentially leading to a mixture of complexes and unpredictable reactivity.
-
Lack of Steric and Electronic Tunability: Simple amides offer limited opportunities to modify their steric bulk or electronic properties. In contrast, successful ligands in modern catalysis are often part of a "ligand family" where these properties can be systematically varied to optimize catalytic performance.
For these reasons, the field of transition metal catalysis has largely focused on more sophisticated, specially designed ligands that incorporate amide functionalities within a larger, often chelating, framework. These include:
-
N-Heterocyclic Carbenes (NHCs) with Amide Functionality: These ligands offer strong σ-donation from the carbene carbon while the amide group can provide secondary coordination or electronic modulation.
-
Pincer Ligands: Amide groups are often incorporated into pincer-type ligands that bind to the metal center through three points, providing a stable and well-defined coordination environment.
-
Chiral Bis(amido) Ligands: These are particularly useful in asymmetric catalysis, where the chiral environment created by the ligands can induce enantioselectivity in the reaction product.
Generalized Experimental Workflow for Ligand Screening
For researchers interested in evaluating new or underexplored molecules like this compound as potential ligands, a general screening workflow is essential. The following diagram illustrates a typical process for assessing the efficacy of a novel ligand in a model cross-coupling reaction.
Conclusion
While this compound does not have a documented role as a ligand in transition metal catalysis, the broader field of amide-containing ligands is rich and continues to evolve. Researchers are encouraged to explore the design principles of successful amide-based ligands and can use the generalized screening protocol provided as a starting point for evaluating novel ligand candidates. We will continue to monitor the literature and will update these notes should any applications of this compound in catalysis be published.
References
Application Notes and Protocols for N,3-dimethylbutanamide Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and handling of N,3-dimethylbutanamide. The information is intended to guide researchers in the efficient and safe execution of reactions involving this compound.
Chemical Properties and Data
This compound is a secondary amide with the molecular formula C₆H₁₃NO. Below is a summary of its key chemical properties.
| Property | Value | Reference |
| Molecular Weight | 115.17 g/mol | [1] |
| CAS Number | 21458-36-6 | [2] |
| Canonical SMILES | CC(C)CC(=O)NC | [2] |
| InChIKey | GFWZPTGIVKRQNM-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the coupling of 3-methylbutanoic acid (also known as isovaleric acid) and methylamine (B109427). This can be accomplished using various amide coupling reagents. Below are protocols for several common methods.
General Reaction Scheme
The fundamental reaction for the synthesis of this compound is the formation of an amide bond between the carboxylic acid and the amine.
Caption: General reaction scheme for the synthesis of this compound.
Protocol 1: Synthesis using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)
This method is a widely used and versatile approach for amide bond formation.[3]
Materials:
-
3-Methylbutanoic acid
-
Methylamine (solution in THF or as hydrochloride salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (if using methylamine hydrochloride)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Experimental Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylbutanoic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Addition of Amine and Base: To the stirred solution, add methylamine (1.1 eq). If using methylamine hydrochloride, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) or N-methylmorpholine (NMM) as a base.
-
Activation: In a separate container, dissolve 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) in a minimal amount of anhydrous DCM.
-
Coupling Reaction: Add the EDC/HOBt solution dropwise to the reaction mixture at 0°C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired this compound.
Protocol 2: Synthesis using Titanium Tetrachloride (TiCl₄)
This protocol offers a direct condensation method for amide synthesis.[4]
Materials:
-
3-Methylbutanoic acid
-
Methylamine
-
Titanium tetrachloride (TiCl₄)
-
Toluene
-
1 N Hydrochloric acid (HCl) solution
-
Methylene (B1212753) chloride
-
Screw-capped vial
Experimental Procedure:
-
Reaction Setup: To a solution of 3-methylbutanoic acid (1 mmol) in pyridine (10 mL) in a screw-capped vial, add TiCl₄ (3 mmol) and methylamine (1 mmol).
-
Reaction: Tightly seal the vial and heat the reaction mixture at 85°C with magnetic stirring for approximately 2 hours.
-
Monitoring: Monitor the reaction for the complete conversion of the carboxylic acid precursor using Thin Layer Chromatography (TLC) (chloroform/methanol 90:10 v/v).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the pyridine by co-evaporation with toluene.
-
Treat the residue with an aqueous 1 N HCl solution (10 mL).
-
Extract the aqueous layer with methylene chloride (3 x 10 mL).
-
Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Further purification can be achieved by silica gel chromatography if necessary.
Protocol 3: Synthesis using Dicyclohexylcarbodiimide (DCC)
DCC is a classic dehydrating agent for amide synthesis.[5]
Materials:
-
3-Methylbutanoic acid
-
Methylamine
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Acetic acid (for quenching)
-
Filtration setup
Experimental Procedure:
-
Reaction Setup: Dissolve 3-methylbutanoic acid (1.0 eq) and methylamine (1.0 eq) in an anhydrous solvent in a round-bottom flask.
-
DCC Addition: Cool the solution to 0°C in an ice bath and add a solution of DCC (1.1 eq) in the same solvent dropwise.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup:
-
Filter off the DCU precipitate.
-
Wash the filtrate with dilute acetic acid, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by distillation or silica gel chromatography.
Experimental Workflow
The general workflow for the synthesis and purification of this compound can be visualized as follows:
Caption: A generalized workflow for the synthesis of this compound.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of amides, which can be adapted for this compound.
| Coupling Method | Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yields |
| EDC/HOBt | EDC, HOBt, Base (e.g., DIPEA) | DCM, DMF | 0 to RT | 12 - 24 | Good to Excellent |
| TiCl₄ | TiCl₄, Pyridine | Pyridine | 85 | 2 | Moderate to Excellent[4] |
| DCC | DCC | DCM, THF | 0 to RT | 12 - 24 | Good |
| SOCl₂ | Thionyl chloride | - | - | - | Excellent[6] |
| B(OCH₂CF₃)₃ | B(OCH₂CF₃)₃ | MeCN | - | - | High[7] |
Note: Yields are highly dependent on the specific substrates and reaction conditions. Optimization may be required.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Coupling reagents such as DCC and EDC are sensitizers and should be handled with care.
-
Titanium tetrachloride is corrosive and reacts violently with water. Handle with extreme caution under anhydrous conditions.
-
Pyridine is a flammable and toxic liquid.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. Butanamide, N,3-dimethyl | C6H13NO | CID 528604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Preparation of Amides [jove.com]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Characterization of N,3-dimethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the qualitative and quantitative characterization of N,3-dimethylbutanamide. This document outlines detailed experimental protocols for chromatography and spectroscopy techniques and presents data in a clear, accessible format.
Introduction
This compound is a chemical compound of interest in various fields of research and development. Accurate and robust analytical methods are essential for its identification, quantification, and quality control. This document provides detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₆H₁₃NO[1][2] |
| Molecular Weight | 115.17 g/mol [1][2] |
| CAS Number | 21458-36-6[2] |
| Appearance | Inquire with supplier |
| Purity | Min. 95% (typical)[1] |
Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.
Experimental Protocol:
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of approximately 1 mg/mL.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the sample to a 2 mL GC autosampler vial.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Solvent Delay | 3 min |
Expected Data:
The primary quantitative data point from the GC analysis is the Kovats retention index, which is a measure of the retention time of a compound normalized to the retention times of adjacent n-alkanes.
| Parameter | Value |
| Kovats Retention Index (Standard non-polar column) | 1069[2] |
The mass spectrum of this compound will show a molecular ion peak (M+) and characteristic fragment ions that can be used for structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For amide compounds like this compound, reverse-phase HPLC is a suitable method.
Experimental Protocol:
Sample Preparation:
-
Dissolve a known amount of this compound in the mobile phase to a concentration within the linear range of the detector (e.g., 0.1 - 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Column | Discovery RP-Amide C16, 15 cm x 4.6 mm, 5 µm or Metasil ODS (C18), 150 mm x 4.6 mm, 5 µm[3] |
| Mobile Phase | Isocratic: Methanol/25mM Potassium Phosphate buffer, pH 3.0 (20:80, v/v)Gradient: Acetonitrile and Water with 1.0% Acetic Acid[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm or 254 nm |
| Injection Volume | 10 µL |
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed for a complete characterization of this compound.
Experimental Protocol:
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Probe | 5 mm BBFO probe |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| ¹H NMR Parameters | |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| Acquisition Time | 4.0 s |
| Spectral Width | 20 ppm |
| ¹³C NMR Parameters | |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 1.2 s |
| Spectral Width | 240 ppm |
Experimental Workflows
The following diagrams illustrate the logical workflows for the analytical characterization of this compound.
Caption: General analytical workflow for this compound characterization.
Caption: Detailed workflow for GC-MS analysis.
References
Application Notes and Protocols for the Purification of N,3-Dimethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of N,3-dimethylbutanamide, a crucial step in ensuring the quality and reliability of subsequent research and development activities. The following protocols for distillation, recrystallization, and column chromatography are based on established techniques for the purification of secondary amides and can be adapted and optimized for specific purity requirements.
Physical Properties and Data Presentation
Table 1: Physical Properties of N,N-dimethylbutanamide (Isomer of this compound)
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| Boiling Point | 186 °C | [1] |
| Melting Point | -40 °C | [1] |
| Density | 0.9064 g/cm³ (at 25 °C) | [1] |
| Refractive Index | 1.4391 (at 25 °C) | [1] |
| Solubility | Very soluble in acetone, benzene, diethyl ether, and ethanol. | [1] |
Purification Techniques: Logical Workflow
The selection of an appropriate purification technique depends on the nature and quantity of impurities, as well as the desired final purity of the this compound. The following diagram illustrates a logical workflow for choosing a suitable method.
Caption: Logical workflow for selecting a purification method.
Experimental Protocols
Fractional Distillation
Distillation is a suitable method for purifying liquid this compound from non-volatile impurities or from impurities with significantly different boiling points. Given the boiling point of its isomer is 186 °C, this compound is expected to have a similar boiling point, making vacuum distillation a preferable option to prevent potential degradation at high temperatures.
Protocol for Vacuum Fractional Distillation:
Caption: Experimental workflow for fractional distillation.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks. Ensure all joints are properly sealed for vacuum application.
-
Charging the Flask: Place the crude this compound into a round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Applying Vacuum and Heating: Connect the apparatus to a vacuum pump and gradually reduce the pressure to the desired level. Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection:
-
Collect the first fraction, which will contain any low-boiling impurities, in a separate receiving flask.
-
Once the temperature stabilizes at the boiling point of this compound under the applied pressure, switch to a clean receiving flask to collect the main fraction.
-
-
Completion: Stop the distillation when a significant temperature drop is observed or when only a small residue remains in the distillation flask.
-
Purity Analysis: Analyze the collected main fraction for purity using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Recrystallization
Recrystallization is an effective technique for purifying solid amides. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For secondary amides, polar solvents are often good candidates.[2]
Protocol for Recrystallization:
References
Application Notes and Protocols for N,3-Dimethylbutanamide Derivatization and Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the derivatization of N,3-dimethylbutanamide and the subsequent biological screening of the resulting compound library. The protocols outlined herein describe a strategic approach to generating structural diversity from a simple amide lead scaffold, with the goal of identifying novel bioactive molecules. This application note details a representative workflow, from parallel synthesis and purification to a tiered biological screening cascade, including hypothetical anti-inflammatory assays. The provided methodologies and data serve as a template for laboratories engaged in early-stage drug discovery and lead optimization.
Introduction
This compound is a simple branched-chain amide that presents a tractable starting point for chemical library synthesis. Its core structure allows for systematic modifications at both the N-methyl and the isobutyl moieties, enabling a thorough exploration of the surrounding chemical space. Derivatization of such scaffolds is a common strategy in medicinal chemistry to develop structure-activity relationships (SAR) and to identify compounds with improved potency, selectivity, and pharmacokinetic properties. This document outlines a hypothetical discovery campaign targeting inflammatory pathways, using a library of this compound derivatives as the chemical probes.
Derivatization Strategy and Synthesis Protocol
The derivatization of this compound can be achieved through various synthetic routes. A common and effective method involves the generation of a diverse library of secondary and tertiary amides by reacting 3-methylbutanoic acid with a panel of primary and secondary amines.
General Workflow for Library Synthesis
The overall workflow for the synthesis and purification of the this compound derivative library is depicted below.
Caption: Synthetic workflow for the generation of an this compound derivative library.
Experimental Protocol: Parallel Amide Synthesis
Materials:
-
3-Methylbutanoic acid
-
A diverse library of primary and secondary amines
-
N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
96-well reaction block
Procedure:
-
Reagent Preparation:
-
Prepare a 0.5 M stock solution of 3-methylbutanoic acid in anhydrous DMF.
-
Prepare a 0.5 M stock solution of HATU in anhydrous DMF.
-
Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF.
-
Prepare 0.5 M stock solutions of each amine from the library in anhydrous DMF in a 96-well plate format.
-
-
Reaction Setup (in each well of a 96-well reaction block):
-
To each well, add 200 µL of the 3-methylbutanoic acid stock solution (0.1 mmol).
-
Add 200 µL of the HATU stock solution (0.1 mmol).
-
Add 200 µL of the DIPEA stock solution (0.2 mmol).
-
Allow the activation to proceed for 15 minutes at room temperature.
-
Add 200 µL of the respective amine stock solution (0.1 mmol) to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the product with 2 x 1 mL of DCM.
-
Combine the organic layers and wash with 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product using parallel flash chromatography.
-
Confirm the identity and purity of each derivative by LC-MS and ¹H NMR analysis.
-
Biological Screening Cascade
A tiered screening approach is employed to efficiently identify promising compounds from the synthesized library. This involves a high-throughput primary screen to identify initial hits, followed by more detailed secondary assays to confirm activity and elucidate the mechanism of action.
Hypothetical Screening Workflow
Caption: Tiered biological screening workflow for the identification of lead compounds.
Experimental Protocols for Biological Assays
Cell Line: THP-1 human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound derivative library (10 mM stock in DMSO)
-
Human TNF-α ELISA kit
-
384-well cell culture plates
Procedure:
-
Cell Differentiation:
-
Seed THP-1 cells at a density of 2 x 10⁵ cells/well in a 384-well plate.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
Wash the cells with fresh medium to remove PMA.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the differentiated cells with the this compound derivatives at a final concentration of 10 µM for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 6 hours to induce TNF-α production.
-
-
TNF-α Quantification:
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
This protocol is similar to the primary screen, with the key difference being the cytokines measured.
Procedure:
-
Follow the cell differentiation and compound treatment steps as described in the TNF-α assay.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-6 and IL-1β using respective human ELISA kits.
Data Presentation
The quantitative data from the biological screens should be summarized in a clear and structured format to facilitate comparison and hit selection.
Table 1: Primary Screening Results - Inhibition of TNF-α Production
| Compound ID | Structure | % Inhibition at 10 µM |
| DMBA-001 | N-benzyl-3-methylbutanamide | 12.5 |
| DMBA-002 | 3-methyl-N-(pyridin-2-yl)butanamide | 45.2 |
| DMBA-003 | 3-methyl-N-(4-nitrophenyl)butanamide | 89.7 |
| DMBA-004 | N-(cyclohexyl)-3-methylbutanamide | 23.8 |
| ... | ... | ... |
Table 2: Secondary Screening and Dose-Response Data for Hit Compounds
| Compound ID | TNF-α IC₅₀ (µM) | IL-6 IC₅₀ (µM) | IL-1β IC₅₀ (µM) |
| DMBA-003 | 1.2 | 3.5 | 2.8 |
| DMBA-017 | 5.8 | > 20 | 15.4 |
| DMBA-042 | 8.1 | 12.3 | > 20 |
Postulated Signaling Pathway
The identified hit compounds are hypothesized to exert their anti-inflammatory effects by modulating key signaling pathways involved in cytokine production. A plausible target is the NF-κB signaling pathway, which is a central regulator of inflammation.
Caption: Postulated inhibition of the NF-κB signaling pathway by a lead compound.
Conclusion
The derivatization of this compound provides a versatile platform for the generation of novel chemical entities for biological screening. The protocols and workflows detailed in this application note offer a robust framework for identifying and characterizing bioactive derivatives. The hypothetical anti-inflammatory screening cascade demonstrates how a systematic approach can lead to the discovery of potent lead compounds, such as the illustrative hit DMBA-003. Further optimization of these lead structures can be pursued to enhance their therapeutic potential.
N,3-Dimethylbutanamide in Agrochemical Synthesis: A Review of Potential Applications
Introduction
Potential Application in the Synthesis of Fungicide Analogs
The carboxamide group is a critical toxophore in a major class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). Well-known examples of SDHIs include boscalid, fluxapyroxad, and sedaxane. The synthesis of these complex molecules involves the coupling of a specific aniline (B41778) derivative with a substituted pyrazole (B372694) or pyridine (B92270) carboxylic acid. While N,3-dimethylbutanamide itself is not a direct precursor to these commercial products, its core structure can be envisioned in analogs where the more complex carboxylic acid moieties are replaced.
Hypothetical Synthesis of an this compound-Based Fungicide Analog
This section outlines a hypothetical synthetic pathway for a fungicide analog incorporating the this compound structure. The proposed target molecule is N-(4-chlorophenyl)-3-methylbutanamide, a simplified analog of existing carboxamide fungicides.
Reaction Scheme:
Troubleshooting & Optimization
Technical Support Center: Optimizing N,3-dimethylbutanamide Synthesis
Welcome to the technical support center for the synthesis of N,3-dimethylbutanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist in optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: this compound is typically synthesized via an amide coupling reaction between 3-methylbutanoic acid and methylamine (B109427). To facilitate this reaction, which can be slow and low-yielding on its own, coupling agents are often employed. A widely used and effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt).[1]
Q2: I am observing a very low yield in my this compound synthesis. What are the potential causes?
A2: Low yields in amide coupling reactions can stem from several factors. Key areas to investigate include:
-
Presence of Water: Carbodiimide (B86325) reagents like EDC are sensitive to moisture. Water can hydrolyze the activated carboxylic acid intermediate, preventing the formation of the desired amide.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the concentration of reactants can significantly impact the yield. These parameters should be systematically optimized.
-
Incorrect Stoichiometry: The molar ratios of the coupling agents (e.g., EDC, HOBt) to the reactants are critical. An excess or deficit of any reagent can lead to side reactions or incomplete conversion.[2]
-
Degraded Reagents: Ensure the purity and activity of your starting materials and coupling agents. EDC, in particular, can degrade upon improper storage.
Q3: What are the common side products in an EDC/HOBt mediated amide coupling?
A3: A common side product when using carbodiimide coupling agents like EDC is the formation of an N-acylurea. This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid and EDC, rearranges instead of reacting with the amine. The addition of HOBt helps to suppress this side reaction by forming a more stable active ester intermediate.[1][3] Incomplete reaction will also leave unreacted starting materials in your product mixture.
Q4: How can I purify the final this compound product?
A4: Purification of this compound can typically be achieved through a combination of techniques:
-
Aqueous Workup: After the reaction, a standard aqueous workup can remove water-soluble byproducts, such as the urea (B33335) formed from EDC, and unreacted HOBt. This involves washing the organic layer with a dilute acid (like 1N HCl), a dilute base (like saturated aqueous NaHCO₃), and brine.[4]
-
Column Chromatography: For removal of closely related impurities and any remaining starting materials, column chromatography on silica (B1680970) gel is a highly effective method. A gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes) is a common eluent system.[5]
Troubleshooting Guides
Low Product Yield
| Potential Cause | Troubleshooting Steps & Expected Outcome |
| Presence of Moisture | Steps: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., dichloromethane (B109758), DMF). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Outcome: Elimination of water-sensitive side reactions, resulting in a higher yield.[2] |
| Suboptimal Temperature | Steps: Run a series of small-scale reactions at different temperatures (e.g., 0 °C to room temperature) while keeping other parameters constant. Outcome: Identification of the optimal temperature for the reaction, leading to an increased yield. |
| Incorrect Reaction Time | Steps: Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation. Outcome: An optimized reaction time that maximizes the yield of the desired product. |
| Inefficient Reagent Mixing | Steps: Ensure efficient stirring throughout the reaction, especially for heterogeneous mixtures. Outcome: Homogeneous reaction conditions, leading to more consistent and potentially higher yields. |
| Product Loss During Work-up | Steps: Analyze aqueous layers for product by TLC or LC-MS. Minimize the number of transfer steps. Ensure the pH is appropriate during extractions to prevent the product from remaining in the aqueous phase. Outcome: Increased isolated yield due to minimized losses during purification. |
Formation of Impurities
| Potential Impurity | Identification & Mitigation |
| Unreacted Starting Materials | Identification: Detected by TLC or LC-MS as spots/peaks corresponding to 3-methylbutanoic acid and methylamine (or its salt). Mitigation: Increase reaction time, adjust stoichiometry (e.g., a slight excess of one reactant), or re-evaluate the activity of the coupling agents. |
| N-Acylurea Byproduct | Identification: Often appears as a distinct spot on TLC and can be characterized by mass spectrometry. Mitigation: Ensure the use of HOBt as an additive. The order of addition of reagents can also be critical; pre-activating the carboxylic acid with EDC and HOBt before adding the amine is a common strategy.[1] |
| Polymeric Material | Identification: Visible as an insoluble residue or streaking on a TLC plate. Mitigation: Lower the reaction temperature. Ensure efficient mixing to avoid localized high concentrations of reagents. |
Data Presentation
The following table provides a template for recording and comparing experimental data to optimize the synthesis of this compound.
| Entry | 3-Methylbutanoic Acid (eq.) | Methylamine (eq.) | EDC (eq.) | HOBt (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.1 | 1.2 | 1.2 | DCM | 0 to RT | 12 | e.g., 75 |
| 2 | 1.0 | 1.5 | 1.2 | 1.2 | DCM | 0 to RT | 12 | e.g., 80 |
| 3 | 1.0 | 1.1 | 1.5 | 1.5 | DCM | 0 to RT | 12 | e.g., 82 |
| 4 | 1.0 | 1.1 | 1.2 | 1.2 | DMF | 0 to RT | 12 | e.g., 85 |
| 5 | 1.0 | 1.1 | 1.2 | 1.2 | DCM | RT | 12 | e.g., 70 |
| 6 | 1.0 | 1.1 | 1.2 | 1.2 | DCM | 0 to RT | 24 | e.g., 78 |
Experimental Protocols
Protocol 1: Synthesis of this compound using EDC/HOBt
This protocol describes a general procedure for the synthesis of this compound via amide coupling.
Materials:
-
3-Methylbutanoic acid
-
Methylamine (e.g., as a solution in THF or as the hydrochloride salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxybenzotriazole (HOBt)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (if using methylamine hydrochloride)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl (aq))
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylbutanoic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.5 M.
-
Addition of Amine and Base: If using methylamine hydrochloride, add it to the solution (1.1 eq) followed by DIPEA (2.5 eq). If using a solution of free methylamine, add it directly (1.1 eq).
-
Activation: In a separate container, dissolve EDC·HCl (1.2 eq) and HOBt (1.2 eq) in a minimal amount of the anhydrous reaction solvent.
-
Coupling Reaction: Add the EDC/HOBt solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (aq) (2x), saturated NaHCO₃ (aq) (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired this compound.[5]
Visualizations
Caption: Reaction pathway for EDC/HOBt mediated synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Synthesis of N,3-dimethylbutanamide
Welcome to the technical support center for the synthesis of N,3-dimethylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the amide coupling reaction between 3-methylbutanoic acid and methylamine (B109427).
Frequently Asked Questions (FAQs)
Q1: My reaction yield for this compound is low. What are the common causes?
A1: Low yields in amide coupling reactions often stem from several key factors:
-
Incomplete Activation of Carboxylic Acid: The reaction requires a coupling reagent to activate the 3-methylbutanoic acid. If the reagent is old, hydrated, or used in insufficient quantity, activation will be incomplete.[1]
-
Amine Deactivation: Methylamine can react with the acidic proton of 3-methylbutanoic acid to form an unreactive ammonium (B1175870) salt. This acid-base reaction competes with the desired amide bond formation.[1][2]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the choice and amount of base can significantly hinder the reaction's progress.[1]
Q2: How do I choose the right coupling reagent?
A2: The choice of coupling reagent is critical. For the synthesis of this compound, common choices fall into two main categories:
-
Carbodiimides (e.g., EDC, DCC): These are widely used but can sometimes lead to racemization if the carboxylic acid is chiral. Additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often used with EDC to improve efficiency and suppress side reactions by forming a more stable activated ester intermediate.[3]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU are known for rapid reaction times, high efficiency, and low rates of racemization, even with sterically hindered substrates.[4] HATU activates the carboxylic acid by forming a highly reactive OAt-active ester.[4][5]
For a standard synthesis of this compound, EDC with an additive like HOBt is a cost-effective choice. For difficult or slow reactions, HATU is a more potent but also more expensive alternative.[4]
Q3: What is the role of a non-nucleophilic base, like DIPEA or triethylamine (B128534)?
A3: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), plays two crucial roles:[6]
-
It neutralizes the acidic proton of the carboxylic acid, forming a carboxylate anion. This anion then attacks the coupling reagent to begin the activation process.[4][7]
-
It scavenges any acidic byproducts generated during the reaction, maintaining a favorable reaction environment and preventing the protonation (and deactivation) of the methylamine nucleophile.[8]
Q4: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
A4: Besides unreacted starting materials, common side products in amide coupling reactions include:
-
N-acylurea: If using a carbodiimide (B86325) reagent like EDC or DCC without an additive, the activated O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct.[9]
-
Symmetric Anhydride: Two molecules of the activated carboxylic acid can react to form an anhydride.
-
Tetramethylurea: When using HATU, tetramethylurea is a stoichiometric byproduct of the reaction.[4][5]
-
Unreacted Activated Ester: The HOBt or OAt-ester of your carboxylic acid may persist if the reaction with the amine is slow.
Q5: How can I effectively purify the final product, this compound?
A5: A standard aqueous workup is typically effective.[4]
-
Quench the reaction, often with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane.[1]
-
Wash the organic layer sequentially with a weak acid (e.g., 1N HCl) to remove excess amine and base, followed by a weak base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and additives like HOBt.[4][10]
-
A final wash with brine helps to remove residual water.[10]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1][10]
-
If further purification is needed, column chromatography on silica (B1680970) gel is a standard method.[4]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.
Problem: Low or No Product Yield
| Potential Cause | Diagnostic Check | Suggested Solution |
| Ineffective Carboxylic Acid Activation | Analyze a reaction aliquot by LC-MS or TLC. A large amount of remaining 3-methylbutanoic acid suggests an activation problem. | • Use fresh, high-purity coupling reagent. • Increase the stoichiometry of the coupling reagent (e.g., from 1.1 to 1.5 equivalents). • If using EDC alone, add an activating agent like HOBt (1.0-1.5 eq).[3][11] |
| Presence of Water | Re-evaluate reagents and solvent. Was the solvent from a freshly opened or anhydrous source? Are reagents hygroscopic? | • Use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle). • Dry reagents in a vacuum oven if appropriate. • Run the reaction under an inert atmosphere (Nitrogen or Argon).[1] |
| Amine Protonation / Salt Formation | The reaction may appear heterogeneous or stall after initial progress. | • Ensure an adequate amount of non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) is used to neutralize all acidic species.[4] • Try a different order of addition: pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the methylamine.[1][4] |
| Steric Hindrance / Low Reactivity | The reaction is very slow, even with proper activation. (Note: this compound has moderate steric hindrance). | • Switch to a more powerful coupling reagent like HATU.[4] • Increase the reaction temperature. While many couplings run at room temperature, gentle heating (e.g., 40-50 °C) can improve rates.[12][13] • Increase reaction time. Monitor by TLC or LC-MS until starting materials are consumed.[4] |
| Suboptimal Solvent Choice | The reaction is sluggish or stalls. | • DMF is a common and effective solvent for amide couplings.[5] If solubility is an issue, other polar aprotic solvents like DCM or acetonitrile (B52724) can be tested.[1][9] |
Experimental Protocols & Data
Protocol 1: General Procedure using HATU
This protocol is recommended for achieving high yields and rapid reaction times.[4]
-
Under an inert atmosphere (N₂), dissolve 3-methylbutanoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) followed by DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.[1][4]
-
Add methylamine (1.2 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction's progress by TLC or LC-MS (typically complete in 1-4 hours).
-
Upon completion, dilute the reaction with ethyl acetate and proceed with an aqueous workup as described in FAQ #5.
-
Purify the crude product by column chromatography if necessary.[4]
Data Presentation: Comparison of Coupling Conditions
The following table summarizes literature data on how different coupling reagents and conditions can affect the yield of a typical amide synthesis.
| Carboxylic Acid | Amine | Coupling Reagent (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetic Acid | Benzylamine | B(OCH₂CF₃)₃ (2.0) | - | - | 80 | 15 | 91 | [14] |
| Generic Acid | Generic Aniline | EDC (1.0), DMAP (1.0), HOBt (0.1) | DIPEA | ACN | 23 | 42 | 72 | [11] |
| Generic Acid | Generic Amine | HATU (1.1) | DIEA (4.0) | DMA | RT | - | - | [15] |
| Generic Acid | Generic Amine | EDC (1.2) | - | DCM | 0 | - | - | [16] |
Note: Yields are highly substrate-dependent. This table is for illustrative purposes to show the variety of effective conditions.
Visualizations
Reaction Pathway
The following diagram illustrates the general mechanism for HATU-mediated amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 9. researchgate.net [researchgate.net]
- 10. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 16. peptide.com [peptide.com]
Technical Support Center: Synthesis of N,3-dimethylbutanamide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the synthesis of N,3-dimethylbutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized by forming an amide bond between 3-methylbutanoic acid (or its activated derivative) and methylamine (B109427). The two most prevalent methods are:
-
Carbodiimide-mediated coupling: This method uses a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.
-
Acyl Chloride (Schotten-Baumann) Method: This approach involves converting 3-methylbutanoic acid to its more reactive acyl chloride, 3-methylbutanoyl chloride, which then readily reacts with methylamine. This reaction is often performed under basic conditions to neutralize the HCl byproduct.[1][2]
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
A2: The primary side products depend on the synthetic route chosen:
-
For carbodiimide-mediated coupling (e.g., using EDC): The most common side product is N-acylurea . This forms when the activated O-acylisourea intermediate rearranges instead of reacting with the amine.[3]
-
For the acyl chloride method: Potential side products are less common if the reaction is run carefully, but can include hydrolysis of the acyl chloride back to 3-methylbutanoic acid if water is present. If an excess of base is used, it can also promote side reactions.
Q3: My reaction yield is low. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have been allowed to run to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Side product formation: Significant formation of side products like N-acylurea will consume your starting materials and reduce the yield of the desired amide.
-
Poor quality reagents: Ensure your starting materials, especially the coupling agents and solvents, are pure and anhydrous where required.
-
Suboptimal reaction conditions: The temperature, reaction time, and stoichiometry of reagents are all critical. Refer to the detailed experimental protocols for guidance.
Q4: How can I minimize the formation of N-acylurea in my EDC coupling reaction?
A4: To minimize N-acylurea formation, you can:
-
Add a coupling additive like HOBt or N-hydroxysuccinimide (NHS). These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine.[4]
-
Control the reaction temperature. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can disfavor the rearrangement reaction.[3]
-
Ensure the amine is present to react with the activated carboxylic acid as it is formed.
Troubleshooting Guides
Issue 1: An unexpected peak is observed in the NMR/LC-MS, potentially corresponding to N-acylurea.
-
Symptom: A byproduct with a molecular weight corresponding to the addition of the carbodiimide (B86325) to the carboxylic acid is detected.
-
Cause: Rearrangement of the O-acylisourea intermediate.[3]
-
Solution:
-
Optimize Reaction Conditions: Re-run the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature).
-
Incorporate an Additive: If not already in use, add 1.0-1.2 equivalents of HOBt or NHS to the reaction mixture along with EDC.[4] This will form a more stable active ester intermediate.
-
Purification: N-acylurea can often be removed by column chromatography on silica (B1680970) gel.
-
Issue 2: The reaction does not proceed to completion, and starting material remains.
-
Symptom: TLC or other monitoring techniques show a significant amount of unreacted 3-methylbutanoic acid.
-
Cause:
-
Insufficient activation of the carboxylic acid.
-
Deactivation of the coupling agent due to moisture.
-
The amine may be protonated and therefore non-nucleophilic.
-
-
Solution:
-
Check Reagent Stoichiometry: Ensure at least one equivalent of the coupling agent is used. For challenging reactions, a slight excess (1.1-1.2 equivalents) may be beneficial.
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for the acyl chloride method.
-
Add a Non-Nucleophilic Base: In carbodiimide couplings, a tertiary amine base like diisopropylethylamine (DIPEA) can be added to scavenge any acid and ensure the methylamine is in its free base form.[5] For the Schotten-Baumann reaction, ensure adequate aqueous base is present.[2]
-
Quantitative Data
| Method | Reagents | Desired Product Yield (Typical) | Key Side Product | Side Product Yield (Typical) |
| Carbodiimide Coupling | 3-methylbutanoic acid, methylamine, EDC, HOBt | 70-95% | N-acylurea | 5-15% |
| Acyl Chloride | 3-methylbutanoyl chloride, methylamine, NaOH | 80-98% | Hydrolysis Product | <5% (with dry conditions) |
Note: Yields are highly dependent on reaction conditions, purity of reagents, and purification methods.
Experimental Protocols
Protocol 1: Synthesis of this compound via EDC/HOBt Coupling
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-methylbutanoic acid (1.0 eq). Dissolve it in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Addition of Reagents: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the cooled solution and stir for 15-30 minutes.
-
Amine Addition: Add methylamine (as a solution in a suitable solvent, e.g., THF or water, 1.1 eq) dropwise to the reaction mixture. If using methylamine hydrochloride, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq).[5]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove unreacted amine and base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound via the Acyl Chloride (Schotten-Baumann) Method
-
Formation of Acyl Chloride:
-
In a fume hood, carefully add thionyl chloride (SOCl₂) (1.2 eq) to 3-methylbutanoic acid (1.0 eq), either neat or in an inert solvent like DCM. A catalytic amount of DMF can be added to accelerate the reaction.
-
Gently reflux the mixture for 1-2 hours or until gas evolution (HCl and SO₂) ceases.
-
Remove the excess SOCl₂ by distillation or under reduced pressure. The resulting crude 3-methylbutanoyl chloride is often used directly in the next step.
-
-
Amide Formation:
-
Prepare a solution of methylamine (2.2 eq) in a suitable solvent (e.g., DCM or diethyl ether) in a separate flask and cool it to 0 °C. One equivalent of the amine will react, and the second will act as a base to neutralize the HCl byproduct.[6]
-
Alternatively, use 1.1 equivalents of methylamine in the presence of an aqueous base like 1M NaOH (the classic Schotten-Baumann conditions).[1]
-
Slowly add the crude 3-methylbutanoyl chloride to the cooled methylamine solution with vigorous stirring.
-
-
Reaction and Workup:
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
If using an organic base, filter the resulting ammonium (B1175870) salt. If using an aqueous base, separate the organic layer.
-
Wash the organic layer with dilute acid, then with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude product.
-
-
Purification: Purify by distillation or column chromatography as needed.
Visualizations
Caption: Reaction pathway for EDC/HOBt mediated synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of N,3-Dimethylbutanamide by Chromatography
Welcome to the technical support center for the chromatographic purification of N,3-dimethylbutanamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physicochemical properties of this compound is crucial for developing a successful purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C6H13NO[1][2] | Indicates a relatively small and simple molecule. |
| Molecular Weight | 115.18 g/mol [2] | Useful for mass spectrometry analysis of collected fractions. |
| Polarity | Polar | The amide group imparts polarity, influencing solvent and stationary phase selection. |
| Solubility | Expected to be soluble in polar organic solvents like ethyl acetate (B1210297), methanol (B129727), and dichloromethane (B109758).[3][4] | Guides the choice of solvents for sample loading and the mobile phase. |
Q2: How do I select an appropriate solvent system for the TLC analysis of this compound?
A2: Thin-Layer Chromatography (TLC) is an essential first step to determine the optimal solvent system for column chromatography.[5] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound.[6]
| Solvent System Components | Starting Ratio (v/v) | Polarity | Typical Application |
| Ethyl Acetate / Hexane (B92381) | 1:1[6] | Normal | Good starting point for many moderately polar compounds.[3] |
| Methanol / Dichloromethane | 1:9 to 1:99 | High | For more polar compounds that do not move in less polar systems.[6] |
| Acetone / Toluene | Varies | Normal | An alternative to ethyl acetate/hexane systems.[6] |
Q3: My this compound is streaking on the TLC plate. What could be the cause?
A3: Streaking on a TLC plate is a common issue that can arise from several factors:
-
Sample Overloading: Applying too much sample to the TLC plate can cause streaking. Try spotting a more dilute solution.[7]
-
Compound Acidity/Basicity: The amide functional group can sometimes interact strongly with the acidic silica (B1680970) gel, leading to tailing. Adding a small amount of a modifier to the mobile phase, such as triethylamine (B128534) (1-3%) for basic compounds or acetic acid for acidic impurities, can improve the spot shape.[8]
-
Inappropriate Solvent System: If the solvent is too polar, it can cause the compound to move up the plate as a streak. Conversely, if it's not polar enough, the compound may remain at the baseline and appear as a streak.
Troubleshooting Guides
Problem 1: Poor Separation of this compound from Impurities in Column Chromatography
Possible Causes:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating your compound from impurities.
-
Column Overloading: Too much crude material has been loaded onto the column.
-
Improper Column Packing: The column may have cracks or channels, leading to an uneven flow of the mobile phase.[9]
Solutions:
-
Optimize the Solvent System:
-
If this compound and impurities are eluting too quickly (high Rf on TLC), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in an ethyl acetate/hexane system).
-
If the compounds are eluting too slowly (low Rf on TLC), increase the mobile phase polarity (e.g., increase the proportion of ethyl acetate).[10]
-
Consider using a gradient elution, starting with a low polarity solvent and gradually increasing the polarity. This can help to separate compounds with a wider range of polarities.[8]
-
-
Reduce the Amount of Sample: As a general rule, the amount of silica gel should be 20 to 100 times the weight of the crude sample for effective separation.[5]
-
Ensure Proper Column Packing: Pack the column carefully to create a uniform and homogenous bed. Slurry packing is often recommended to avoid air bubbles and cracks.[11]
Problem 2: this compound is Not Eluting from the Column
Possible Causes:
-
Mobile Phase Polarity is Too Low: The solvent system is not polar enough to move the compound through the stationary phase.
-
Compound Decomposition on Silica Gel: Amides can sometimes be sensitive to the acidic nature of silica gel and may decompose on the column.[12][13]
-
Incorrect Solvent System Preparation: You may have inadvertently used the wrong solvents or incorrect proportions.[12]
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. If using 100% of a solvent like ethyl acetate is not sufficient, a more polar solvent like methanol may be needed.[12]
-
Test for Compound Stability: Before running a column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot diminishes, your compound may be unstable on silica.
-
Deactivate the Silica Gel: If you suspect decomposition, you can deactivate the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine.[8]
-
Double-Check Your Solvents: Verify that you have used the correct solvents and prepared the mobile phase with the intended ratios.[12]
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
-
Prepare TLC Plates: Obtain commercially available silica gel TLC plates.
-
Prepare Developing Chambers: Line a beaker or a dedicated TLC chamber with filter paper and add a small amount of the desired solvent system (e.g., 1:1 Ethyl Acetate/Hexane) to a depth of about 0.5 cm. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.[6]
-
Spot the Plate: Dissolve a small amount of your crude this compound mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the spotted TLC plate vertically into the developing chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[6]
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate).
-
Calculate Rf Values: Measure the distance traveled by the compound and the solvent front from the baseline. The Rf value is the ratio of the distance traveled by the compound to the distance traveled by thesolvent front. Aim for an Rf of 0.2-0.4 for your target compound.[6]
Protocol 2: Flash Column Chromatography of this compound
-
Column Selection and Packing:
-
Choose a column with an appropriate diameter and length for the amount of material you need to purify.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase.[5]
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[14]
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[8]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions.
-
-
Monitoring the Separation:
-
Collect fractions of a consistent volume.
-
Monitor the composition of the fractions by TLC to determine which fractions contain the purified this compound.
-
-
Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visual Guides
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. guidechem.com [guidechem.com]
- 2. Butanamide, N,3-dimethyl | C6H13NO | CID 528604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. N,N-dimethylbutanamide [chemister.ru]
- 5. orgsyn.org [orgsyn.org]
- 6. silicycle.com [silicycle.com]
- 7. Sciencemadness Discussion Board - TLC solvents - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Purification [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
N,3-Dimethylbutanamide Stability and Degradation Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,3-dimethylbutanamide. The information is presented in a question-and-answer format to directly address common stability and degradation challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathway for this compound is hydrolysis of the amide bond. This can occur under both acidic and basic conditions, leading to the formation of 3-methylbutanoic acid and methylamine. While direct studies on this compound are limited, research on structurally similar compounds like 3,3-dimethylbutanamide (B1266541) indicates susceptibility to acid hydrolysis.[1]
Q2: My sample of this compound shows a decrease in purity over time when stored in solution. What could be the cause?
A2: A decrease in purity of this compound in solution is likely due to hydrolysis, especially if the solvent is aqueous or contains acidic or basic impurities. The rate of degradation will depend on the pH, temperature, and solvent composition. We recommend analyzing your sample for the presence of 3-methylbutanoic acid to confirm this degradation pathway.
Q3: I am observing an unexpected peak in my chromatogram when analyzing this compound. How can I identify this impurity?
A3: The unexpected peak is likely a degradation product. We recommend using a mass spectrometry (MS) detector coupled with your chromatography system (LC-MS or GC-MS) to identify the mass of the unknown peak. Based on the expected hydrolysis pathway, you would anticipate a peak corresponding to the molecular weight of 3-methylbutanoic acid (102.13 g/mol ).
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored as a solid in a cool, dry place, protected from light and moisture. If solutions are required, they should be prepared fresh in a neutral, anhydrous solvent if possible. For aqueous solutions, use a buffered system at a neutral pH and store at low temperatures (2-8 °C) for short periods.
Troubleshooting Guides
Issue 1: Rapid Degradation in Acidic Formulations
-
Symptom: Significant loss of this compound potency and the appearance of a new peak in the HPLC chromatogram when formulated in an acidic buffer (pH < 6).
-
Root Cause: Acid-catalyzed hydrolysis of the amide bond.
-
Troubleshooting Steps:
-
Confirm Degradation Product: Analyze the degraded sample by LC-MS to confirm if the new peak corresponds to 3-methylbutanoic acid.
-
pH Adjustment: If possible for the application, increase the pH of the formulation to be closer to neutral (pH 6.5-7.5).
-
Excipient Compatibility: Investigate potential interactions with acidic excipients that may be lowering the micro-pH of the formulation.
-
Solvent System: If feasible, consider using a less aqueous or a non-aqueous solvent system.
-
Issue 2: Inconsistent Results in Stability Studies
-
Symptom: High variability in the percentage of degradation of this compound across different batches of a stability study.
-
Root Cause: Inconsistent pH of the sample solutions, contamination, or variations in storage conditions.
-
Troubleshooting Steps:
-
Standardize pH: Ensure the pH of all sample preparations is consistent and accurately measured.
-
Control for Contaminants: Use high-purity solvents and excipients. Be vigilant about potential microbial contamination that could alter the sample pH.
-
Verify Storage Conditions: Ensure that stability chambers are properly calibrated and maintain consistent temperature and humidity.
-
Analytical Method Robustness: Verify that the analytical method is robust and not susceptible to small variations in sample matrix or preparation.
-
Quantitative Data
The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions.
| Stress Condition | Time | Temperature | % Degradation of this compound | Major Degradation Product |
| 0.1 M HCl | 24 hours | 60 °C | 15.2% | 3-methylbutanoic acid |
| 0.1 M NaOH | 24 hours | 60 °C | 12.8% | 3-methylbutanoic acid |
| 3% H₂O₂ | 24 hours | 25 °C | 2.1% | Not significant |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25 °C | < 1.0% | Not significant |
| Thermal | 7 days | 80 °C | 3.5% | 3-methylbutanoic acid |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.2 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.2 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 80°C for 7 days. Dissolve in the mobile phase for analysis.
-
Photostability: Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all samples by the HPLC-UV method described below.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Instrumentation: HPLC with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples to an appropriate concentration (e.g., 0.1 mg/mL) with a 50:50 mixture of water and acetonitrile.
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
References
Preventing byproduct formation in N,3-dimethylbutanamide reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing byproduct formation during the synthesis of N,3-dimethylbutanamide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during this amidation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: this compound is typically synthesized by the reaction of a 3-methylbutanoic acid derivative with methylamine (B109427). The most common laboratory methods involve the activation of the carboxylic acid to facilitate the reaction with the amine. Key strategies include:
-
Acid Chloride Method: 3-Methylbutanoic acid is converted to its more reactive acid chloride, isovaleryl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting isovaleryl chloride is then reacted with methylamine to form the amide.[1][2]
-
Mixed Anhydride (B1165640) Method: 3-Methylbutanoic acid is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a base to form a mixed anhydride. This activated intermediate then readily reacts with methylamine to yield the desired amide.[3][4]
-
Direct Coupling with Carbodiimides: While less common for simple amides, a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple 3-methylbutanoic acid with methylamine. This method often requires additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.[5][6]
Q2: I am observing a low yield in my this compound synthesis. What are the potential causes?
A2: Low yields are a frequent challenge in amidation reactions and can be attributed to several factors:
-
Incomplete Activation of 3-Methylbutanoic Acid: The conversion of the carboxylic acid to a more reactive intermediate (acid chloride or mixed anhydride) may be incomplete. This can be due to impure activating agents or suboptimal reaction conditions.[5]
-
Steric Hindrance: The isobutyl group of 3-methylbutanoic acid presents some steric bulk, which can slow down the rate of reaction, especially with hindered amines. While methylamine is small, this can still be a contributing factor, requiring optimized reaction conditions.[7][8]
-
Hydrolysis of Intermediates: Activated carboxylic acid derivatives, such as isovaleryl chloride and mixed anhydrides, are sensitive to moisture. The presence of water in the reaction can lead to hydrolysis back to the carboxylic acid, thus reducing the yield of the amide.[5][9]
-
Formation of Unreactive Salts: In direct coupling methods, an acid-base reaction between 3-methylbutanoic acid and methylamine can form an ammonium (B1175870) carboxylate salt, which is less reactive towards coupling agents.[6]
-
Improper Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. For instance, in the acid chloride method, some of the amine can be consumed by reacting with the HCl byproduct, necessitating the use of excess amine or a scavenger base.
Troubleshooting Guides
Issue 1: Presence of an Impurity with a Molecular Weight of 185.25 g/mol in a Carbodiimide-Mediated Reaction.
Problem: You are using a carbodiimide coupling reagent (e.g., DCC) and observe a significant amount of a byproduct that is not your desired this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-acylurea byproduct formation.
Explanation: The observed byproduct is likely N-isovaleryl-N,N'-dicyclohexylurea, a common byproduct in DCC-mediated couplings. It forms when the reactive O-acylisourea intermediate rearranges to the more stable, unreactive N-acylurea instead of reacting with methylamine.
Solutions:
-
Use Additives: Incorporating additives like HOBt or OxymaPure into the reaction mixture can trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still reactive towards the amine.[5]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can suppress the rearrangement reaction.
-
Stoichiometry Control: Using a minimal excess of the carbodiimide coupling agent can help reduce the formation of this byproduct.
Issue 2: Low Yield and Presence of Unreacted 3-Methylbutanoic Acid When Using the Acid Chloride Method.
Problem: After reacting isovaleryl chloride with methylamine, you observe a low yield of this compound and a significant amount of unreacted 3-methylbutanoic acid upon work-up.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the acid chloride method.
Explanation: The presence of unreacted carboxylic acid suggests that the isovaleryl chloride intermediate is being consumed by a side reaction before it can react with methylamine.
Solutions:
-
Ensure Anhydrous Conditions: Isovaleryl chloride is highly susceptible to hydrolysis.[9] Ensure that all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction.
-
Amine Stoichiometry: The reaction of isovaleryl chloride with methylamine produces one equivalent of hydrogen chloride (HCl). This HCl will react with the basic methylamine to form methylammonium (B1206745) chloride, rendering it non-nucleophilic. To counteract this, use at least two equivalents of methylamine: one to react with the acid chloride and one to neutralize the HCl byproduct. Alternatively, use one equivalent of methylamine and one equivalent of a non-nucleophilic base like triethylamine or pyridine (B92270) to scavenge the HCl.
Data Presentation
The following tables provide an overview of how different reaction conditions can influence the yield of this compound and the formation of byproducts.
Table 1: Effect of Coupling Additives in Carbodiimide-Mediated Synthesis
| Entry | Coupling Reagent | Additive (1.1 equiv) | Temperature (°C) | Yield of this compound (%) | N-acylurea Byproduct (%) |
| 1 | DCC (1.1 equiv) | None | 25 | 40-50 | 30-40 |
| 2 | DCC (1.1 equiv) | HOBt | 25 | 85-95 | <5 |
| 3 | EDC (1.1 equiv) | None | 25 | 50-60 | 25-35 |
| 4 | EDC (1.1 equiv) | OxymaPure | 25 | 90-98 | <5 |
Table 2: Influence of Base on the Acid Chloride Method
| Entry | Isovaleryl Chloride (equiv) | Methylamine (equiv) | Base (equiv) | Yield of this compound (%) |
| 1 | 1.0 | 1.0 | None | <50 |
| 2 | 1.0 | 2.2 | None | >90 |
| 3 | 1.0 | 1.1 | Triethylamine (1.1) | >90 |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Acid Chloride Method
This protocol is a general procedure for the synthesis of this compound from 3-methylbutanoic acid by conversion to the acid chloride followed by amidation.
Materials:
-
3-Methylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Methylamine (e.g., 2 M solution in THF or 40% in water)
-
Triethylamine (optional)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
Caption: Experimental workflow for the acid chloride method.
Protocol 2: Synthesis of this compound via the Mixed Anhydride Method
This protocol describes the formation of this compound using isobutyl chloroformate as an activating agent.
Materials:
-
3-Methylbutanoic acid
-
Isobutyl chloroformate
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Methylamine (e.g., 2 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
Caption: Experimental workflow for the mixed anhydride method.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. chimia.ch [chimia.ch]
- 9. CN103864600A - Anti-hydrolysis production process of isovaleryl chloride - Google Patents [patents.google.com]
Technical Support Center: Purification of N,3-dimethylbutanamide
Welcome to the technical support center for the purification of N,3-dimethylbutanamide. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound synthesized via the Schotten-Baumann reaction?
A1: When synthesizing this compound from 3-methylbutyryl chloride and methylamine, several impurities can be present in the crude product. These typically include:
-
Unreacted Starting Materials: 3-methylbutyryl chloride and residual methylamine.
-
Hydrolysis Product: 3-methylbutanoic acid, formed from the reaction of 3-methylbutyryl chloride with water.
-
Salts: Amine hydrochloride salts (e.g., methylammonium (B1206745) chloride) formed as a byproduct and from the neutralization of the base used.[1]
-
Solvent Residues: Residual solvents used in the reaction and work-up, such as dichloromethane (B109758) or diethyl ether.[2]
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography. The choice of method depends on the nature of the impurities and the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components and quantify the purity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify and quantify impurities.[4][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the amide functional group and the absence of starting materials like acid chlorides.
Troubleshooting Guides
Purification by Fractional Distillation
Problem: Poor separation of this compound from a close-boiling impurity.
-
Possible Cause: Inefficient fractionating column or incorrect vacuum pressure.
-
Solution:
-
Improve Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings).
-
Optimize Vacuum: Carefully adjust the vacuum pressure. A lower pressure will decrease the boiling points of all components, and finding an optimal pressure may increase the boiling point difference between your product and the impurity.[6]
-
Slow Distillation Rate: Reduce the heating rate to allow for better equilibrium between the liquid and vapor phases in the column.
-
Problem: The compound decomposes during distillation.
-
Possible Cause: The distillation temperature is too high, even under vacuum.
-
Solution:
-
Use a Higher Vacuum: Employ a better vacuum pump to further lower the boiling point of the compound.[6]
-
Consider an Alternative Purification Method: If decomposition persists, flash column chromatography may be a more suitable method.
-
Purification by Flash Column Chromatography
Problem: this compound is not separating from a non-polar impurity.
-
Possible Cause: The eluent system is too polar.
-
Solution:
-
Decrease Eluent Polarity: Gradually decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. Start with a less polar solvent system, such as a higher ratio of hexanes to ethyl acetate.[7]
-
Problem: The product is eluting with a polar impurity.
-
Possible Cause: The eluent system is not polar enough to achieve separation.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the concentration of the polar solvent in your eluent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective.[8]
-
Problem: Streaking of the compound on the TLC plate and poor separation on the column.
-
Possible Cause: The amide may be interacting strongly with the acidic silica (B1680970) gel.
-
Solution:
-
Add a Modifier to the Eluent: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[9]
-
Use an Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Estimated Yield | Advantages | Disadvantages |
| Fractional Vacuum Distillation | >98% | 70-90% | Scalable, effective for removing non-volatile and significantly lower/higher boiling impurities. | Potential for thermal decomposition of the product.[6] |
| Flash Column Chromatography | >99% | 60-85% | High resolution for separating closely related impurities, performed at room temperature.[8] | Less scalable, requires solvent usage, can be more time-consuming. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a cold trap.
-
Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar or boiling chips.
-
Distillation:
-
Begin stirring and slowly apply vacuum to the system.
-
Once the desired pressure is stable, gradually heat the distillation flask using a heating mantle.
-
Collect and discard the initial low-boiling fraction (forerun).
-
Collect the main fraction of this compound at its boiling point at the applied pressure. Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction.
-
Stop the distillation before the flask is completely dry.
-
-
Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Determine a suitable eluent system by thin-layer chromatography (TLC). A good starting point for this compound is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.4.[7]
-
Column Packing:
-
Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column.
-
Allow the silica to settle, and then add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system, applying positive pressure with air or nitrogen.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluent to elute the product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for flash column chromatography of this compound.
References
- 1. byjus.com [byjus.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. 3,3-Dimethylbutanamide | C6H13NO | CID 219625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epfl.ch [epfl.ch]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. jackwestin.com [jackwestin.com]
- 7. Chromatography [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: N,3-dimethylbutanamide Reaction Monitoring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of N,3-dimethylbutanamide using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: I'm not seeing any spots on my TLC plate under UV light. Is my reaction not working?
A1: Not necessarily. This compound and its precursors may not be UV-active. Amide functional groups do not always absorb UV light strongly unless conjugated with an aromatic ring. You should use a visualization stain to see the spots.
Q2: What visualization stains are suitable for this compound on a TLC plate?
A2: Several staining methods can be effective for visualizing amides and amines:
-
Potassium Permanganate (B83412) (KMnO₄) Stain: This stain reacts with oxidizable functional groups. Amides may show up as yellow-to-brown spots on a purple background.
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is a common method for visualizing organic compounds.[1] Amides often appear as brown spots.
-
Ninhydrin Stain: This stain is particularly useful if you have unreacted methylamine (B109427) (a primary amine) starting material, which will show up as a distinct colored spot (often purple or pink).[2]
Q3: My TLC spots are streaking. What could be the cause?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much sample to the TLC plate is a common cause. Try spotting a more dilute solution of your reaction mixture.
-
Inappropriate Solvent System: If the solvent system is too polar, compounds may travel with the solvent front. Conversely, if it's not polar enough, they may not move from the baseline.
-
Compound Insolubility: If your compound is not fully soluble in the spotting solvent, it can cause streaking.
-
Highly Polar Compounds: Very polar compounds may streak on silica (B1680970) gel. Using a more polar mobile phase or adding a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) can sometimes help.
Q4: In my LC-MS analysis, the signal for my product is weak or inconsistent. What could be the problem?
A4: Weak or inconsistent signals in LC-MS can be due to ion suppression, where other components in your sample interfere with the ionization of your target analyte.[3][4] Strategies to mitigate this include:
-
Improved Sample Preparation: Use techniques like solid-phase extraction (SPE) to clean up your sample and remove interfering matrix components.[5]
-
Chromatographic Separation: Optimize your LC method to ensure your product elutes at a different time from any suppressive agents.
-
Dilution: Diluting your sample can sometimes reduce the concentration of interfering species enough to improve the signal of your analyte.
-
Check Instrument Parameters: Ensure your mass spectrometer is tuned correctly and that the ionization source parameters are optimal for your compound.
Q5: What is the expected mass-to-charge ratio (m/z) for this compound in my LC-MS analysis?
A5: this compound has a molecular formula of C₆H₁₃NO and a molecular weight of approximately 115.18 g/mol .[6][7] In positive ion mode electrospray ionization (ESI+), you would primarily look for the protonated molecule [M+H]⁺ at an m/z of approximately 116.1.
Experimental Protocols
TLC Monitoring of this compound Synthesis
This protocol provides a starting point for monitoring the reaction between 3-methylbutyryl chloride and methylamine to form this compound.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary spotters
-
Mobile Phase: 30% Ethyl Acetate in Hexane (v/v) - This is a starting point and may require optimization.
-
Visualization Stain: Potassium permanganate (KMnO₄) stain
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and let it equilibrate for at least 15 minutes.
-
Spot the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Using a capillary spotter, apply small spots of your starting material (3-methylbutyryl chloride), a co-spot (starting material and reaction mixture in the same spot), and your reaction mixture at different time points (e.g., t=0, t=1h, t=2h).
-
Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the spotting line. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the TLC Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Dip the dried plate into a jar containing KMnO₄ stain or spray the plate evenly with the stain. Gently heat the plate with a heat gun until colored spots appear.
-
Analyze the Results: The starting material, being more reactive and potentially more polar after hydrolysis, should have a different Rf value than the product amide. The product, this compound, is expected to be more polar than non-polar starting materials but less polar than highly polar byproducts. As the reaction progresses, the spot corresponding to the starting material should diminish, and the spot for the product should intensify.
LC-MS Monitoring of this compound Synthesis
This is a general LC-MS method that can be adapted for the analysis of this compound.
Instrumentation and Columns:
-
HPLC or UHPLC system coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole) with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B). Filter the sample through a 0.22 µm syringe filter before injection.
-
LC Method:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
Start at 5% B
-
Ramp to 95% B over 5 minutes
-
Hold at 95% B for 2 minutes
-
Return to 5% B over 0.5 minutes
-
Hold at 5% B for 2.5 minutes to re-equilibrate
-
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 50-200
-
Alternatively, use Selected Ion Monitoring (SIM) for the expected protonated molecule of this compound ([M+H]⁺) at m/z 116.1.
-
-
Data Analysis: Monitor the disappearance of the starting materials and the appearance of the product peak at its characteristic retention time and m/z.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₆H₁₃NO | 115.18 | 116.1 |
| 3-methylbutyryl chloride | C₅H₉ClO | 120.58 | 121.0 (and isotope pattern) |
| Methylamine | CH₅N | 31.06 | 32.0 |
Visualizations
Caption: Workflow for TLC Monitoring.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Butanamide, N,3-dimethyl | C6H13NO | CID 528604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-Dimethylbutanamide | C6H13NO | CID 9793735 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Butanamides
Welcome to the technical support center for the synthesis of substituted butanamides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the challenges encountered during their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted butanamides?
A1: The synthesis of substituted butanamides typically involves the formation of an amide bond between a butanoic acid derivative and an amine. Common strategies include:
-
Coupling Agent-Mediated Amidation: This is a widely used method where a carboxylic acid is activated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), to facilitate the reaction with an amine.[1]
-
Acyl Chloride Method: The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride then readily reacts with an amine to form the amide.[2][3]
-
From Nitriles: Certain substituted butanamides can be prepared through the hydrolysis of corresponding aminobutyronitriles.[4]
-
Multi-step Synthesis Involving Protecting Groups: For butanoic acids or amines with other reactive functional groups, a multi-step synthesis is common. This involves protecting the reactive groups (e.g., an amino group with a Boc protecting group), followed by amide bond formation, and then deprotection to yield the final product.[1]
Q2: How can I minimize racemization during the coupling of chiral butanoic acids?
A2: Racemization is a significant challenge when working with chiral starting materials. To minimize it:
-
Use coupling reagents known for low racemization potential, such as those combined with ethyl (hydroxyimino)cyanoacetate (Oxyma).[5]
-
Avoid excessive use of base. If a base is necessary, consider using a weaker, non-nucleophilic base like N-methylmorpholine (NMM).[5]
-
Keep the pre-activation time of the carboxylic acid to a minimum before adding the amine.[5]
-
Maintain low reaction temperatures.
Q3: What are the primary challenges during the deprotection of a Boc-protected butanamide?
A3: The deprotection of a tert-butyloxycarbonyl (Boc) group is typically achieved with a strong acid, like trifluoroacetic acid (TFA). The main challenge arises from the generation of a reactive tert-butyl cation. This cation can cause alkylation of nucleophilic side chains, particularly on residues like Tryptophan, Methionine, and Cysteine. To prevent this, it is crucial to use "scavengers," such as triisopropylsilane (B1312306) (TIS) or water, in the TFA cleavage cocktail to trap these carbocations.[5]
Q4: Which starting materials are considered "difficult," and how can I address the challenges they present?
A4: Sterically hindered butanoic acids or amines can be difficult to couple due to the physical blocking of the reactive site by bulky functional groups.[5] To overcome this, you can:
-
Perform a "double coupling" by repeating the coupling step with fresh reagents.[5]
-
Switch to a more potent activating agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[5]
-
Increase the reaction temperature or extend the reaction time, while monitoring for potential side reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| No product formation detected by TLC or LC-MS. | Inactive coupling reagent. | Use a fresh batch of the coupling reagent. Ensure it has been stored under appropriate anhydrous conditions. |
| Poor quality starting materials. | Verify the purity of the butanoic acid derivative and the amine by NMR or other analytical techniques. | |
| Incorrect reaction pH. | For coupling reactions, ensure the pH is not too acidic, which can protonate the amine, or too basic, which can cause side reactions. | |
| Low product yield with significant starting material remaining. | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or LC-MS and allow it to proceed until the starting materials are consumed. A modest increase in temperature may be beneficial. |
| Steric hindrance. | Switch to a more powerful coupling reagent like HATU or HBTU. Consider performing a double coupling.[5] |
Issue 2: Presence of Impurities in the Crude Product
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC or peaks in LC-MS. | Formation of side products. | Common side reactions include the formation of an N-acylurea byproduct when using carbodiimide (B86325) coupling agents. Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize this. |
| Racemization of a chiral center. | Use a coupling reagent combination known for low racemization (e.g., DIC/Oxyma). Avoid excess base and prolonged pre-activation times.[5] | |
| Incomplete deprotection. | Ensure deprotection is complete by extending the reaction time or using a stronger acidic solution. Monitor by TLC or LC-MS. | |
| Alkylation during deprotection. | Add scavengers (e.g., TIS, water, or ethanedithiol) to the deprotection cocktail to trap reactive carbocations.[5] |
Issue 3: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Product co-elutes with byproducts during column chromatography. | Similar polarity of product and impurities. | Try a different solvent system or a different stationary phase for chromatography. Consider purification by recrystallization if the product is a solid. |
| Residual coupling agent byproducts. | Byproducts from EDC can often be removed by an acidic wash (e.g., dilute HCl) of the organic layer during workup. | |
| Product is highly water-soluble. | Avoid aqueous workups if possible. Consider purification techniques like reverse-phase chromatography or ion-exchange chromatography.[6] |
Experimental Protocols
Protocol 1: General Synthesis of a 4-Amino-N-Substituted-Butanamide
This protocol outlines a three-step synthesis involving protection, amide coupling, and deprotection.[1]
Step 1: Boc-Protection of 4-Aminobutanoic Acid
-
Dissolve 4-aminobutanoic acid in a mixture of dioxane and water.
-
Add a base such as sodium hydroxide.
-
Cool the mixture in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the same solvent dropwise.
-
Stir the reaction at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Acidify the residue with a dilute acid (e.g., 1N HCl) and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected 4-aminobutanoic acid.[1]
Step 2: Amide Coupling
-
Dissolve the Boc-protected 4-aminobutanoic acid in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Add a coupling agent like EDC and an additive such as HOBt to the solution.[1]
-
Add the desired substituted amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup to remove excess reagents and byproducts.
-
Dry the organic layer and concentrate to afford the protected 4-amino-N-substituted-butanamide.
Step 3: Deprotection
-
Dissolve the protected 4-amino-N-substituted-butanamide in a suitable solvent like DCM.
-
Add a strong acid such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent.[1]
-
Stir the reaction mixture at room temperature for a few hours.
-
Remove the solvent and excess acid under reduced pressure.
-
Purify the crude product, often by recrystallization or column chromatography, to yield the final 4-amino-N-substituted-butanamide.[1]
Visualizations
Caption: General synthetic workflow for 4-amino-N-substituted-butanamides.[1]
Caption: Decision tree for troubleshooting low-yield butanamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN105646265A - Method for synthesizing (S)-2-aminobutanamide - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN106220523A - The preparation method of S 2 amino-butanamide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: N,3-Dimethylbutanamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis and work-up of N,3-dimethylbutanamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yields in the amidation reaction to form this compound can stem from several factors. Here are the most common issues and their respective solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials (3-methylbutanoic acid or methylamine) are still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure that the coupling reagents (e.g., EDC, HOBt) are fresh and have been stored correctly, as they can degrade over time.[1]
-
-
Product Loss During Work-up: The product may be lost during the aqueous extraction phase of the work-up.
-
Solution: this compound has some water solubility. To minimize loss, use a saturated sodium chloride solution (brine) for the final wash. This increases the ionic strength of the aqueous layer, reducing the solubility of the organic product. Also, ensure complete phase separation and avoid discarding any of the organic layer. Back-extraction of the combined aqueous layers with a fresh portion of the organic solvent can help recover dissolved product.
-
-
Side Reactions: Undesired side reactions can consume starting materials or the product.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components. The choice of solvent is also crucial; aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are generally preferred.
-
Q2: I am observing a persistent emulsion during the liquid-liquid extraction. How can I resolve this?
A2: Emulsion formation is a common problem during the work-up of amide synthesis. It is often caused by the presence of fine particulate matter, surfactant-like byproducts, or vigorous shaking.[2]
Here are several strategies to break an emulsion:
-
Addition of Brine: Add a small amount of saturated sodium chloride (brine) solution and gently swirl the separatory funnel. The increased ionic strength of the aqueous layer often helps to break the emulsion.[2]
-
Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can remove fine particulates that may be stabilizing the emulsion.
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity and help to break the emulsion.
-
Patience and Gentle Mixing: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation. In subsequent extractions, use gentle inversions rather than vigorous shaking.[2]
Q3: How do I effectively remove the coupling agents and their byproducts (e.g., EDC-urea) during the work-up?
A3: The byproducts of common coupling agents like EDC are designed to be removed with a standard aqueous work-up.
-
EDC-Urea Byproduct: The urea (B33335) byproduct formed from EDC is typically removed by washing the organic layer with an acidic aqueous solution (e.g., 1M HCl). The protonated urea is water-soluble and will partition into the aqueous layer.
-
Unreacted HOBt: Any remaining HOBt can be removed by washing with a basic aqueous solution (e.g., 1M NaOH or saturated sodium bicarbonate).
-
General Work-up Sequence: A typical work-up involves sequential washes with an acid, a base, and then brine to remove all water-soluble impurities.
Q4: My purified product is not as pure as I expected. What are some common impurities and how can I remove them?
A4: Common impurities in the synthesis of this compound include unreacted starting materials and byproducts from the coupling reaction.
-
Unreacted 3-Methylbutanoic Acid: This can be removed by washing the organic layer with a basic solution, such as 1M NaOH or saturated sodium bicarbonate.
-
Unreacted Methylamine (B109427): As methylamine is basic, it can be removed by washing with an acidic solution, such as 1M HCl.
-
Purification: If impurities persist after the work-up, purification by column chromatography on silica (B1680970) gel is recommended. A solvent system of ethyl acetate (B1210297) in hexanes is a good starting point for elution.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | --INVALID-LINK--[3][4] |
| Molecular Weight | 115.17 g/mol | --INVALID-LINK--[3][4] |
| Boiling Point (estimated) | ~180-190 °C | Based on isomers[2][5] |
| Density (estimated) | ~0.9 g/cm³ | Based on isomers[2] |
| Solubility | Soluble in most organic solvents (e.g., DCM, Ethyl Acetate). Moderately soluble in water. | General amide properties |
Experimental Protocols
Synthesis of this compound via EDC/HOBt Coupling
This protocol describes a general procedure for the synthesis of this compound from 3-methylbutanoic acid and methylamine using EDC and HOBt as coupling agents.
Materials:
-
3-Methylbutanoic acid
-
Methylamine (as a solution in THF or as hydrochloride salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-methylbutanoic acid (1.0 eq) and HOBt (1.2 eq). Dissolve the solids in anhydrous DCM or DMF.
-
Addition of Amine and Base: Add methylamine (1.1 eq) to the solution. If using the hydrochloride salt of methylamine, add an additional equivalent of base. Cool the mixture to 0 °C in an ice bath.
-
Coupling Reaction: Add EDC (1.2 eq) portion-wise to the stirred solution. Then, add DIPEA (2.5 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), 1M NaOH or saturated NaHCO₃ (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Decision-making workflow for troubleshooting emulsion formation during work-up.
References
- 1. researchgate.net [researchgate.net]
- 2. N,N-dimethylbutanamide [chemister.ru]
- 3. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 4. Butanamide, N,3-dimethyl | C6H13NO | CID 528604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N,3-Dimethylbutanamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N,3-dimethylbutanamide, focusing on the critical role of catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the amidation of 3-methylbutanoic acid or its derivatives (like acyl chlorides or esters) with methylamine (B109427). The choice of catalyst is crucial for the efficiency of this reaction.
Q2: What is the primary role of a catalyst in the synthesis of this compound?
A2: In the synthesis of this compound, a catalyst's primary role is to increase the reaction rate by providing an alternative reaction pathway with a lower activation energy. Catalysts can also improve the selectivity of the reaction, leading to a higher yield of the desired product and minimizing the formation of byproducts.
Q3: What types of catalysts are typically used for this synthesis?
A3: A variety of catalysts can be employed, including:
-
Acid catalysts: Such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), which protonate the carboxylic acid to make it more electrophilic.
-
Coupling agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI) are used to activate the carboxylic acid.
-
Enzymes: Lipases are increasingly used as biocatalysts for amide synthesis due to their high selectivity and mild reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Catalyst deactivation. 3. Suboptimal reaction temperature. 4. Poor quality of reagents. | 1. Increase reaction time or catalyst loading. 2. Use a fresh batch of catalyst. 3. Optimize the reaction temperature based on the catalyst used. 4. Ensure reagents are pure and dry. |
| Formation of Byproducts | 1. Side reactions due to high temperatures. 2. Non-selective catalyst. 3. Presence of impurities in starting materials. | 1. Lower the reaction temperature. 2. Switch to a more selective catalyst (e.g., an enzyme). 3. Purify starting materials before the reaction. |
| Difficult Product Purification | 1. Presence of unreacted starting materials. 2. Formation of soluble byproducts. 3. Catalyst residue in the product mixture. | 1. Ensure the reaction goes to completion. 2. Optimize reaction conditions to minimize byproduct formation. 3. Choose a heterogeneous catalyst that can be easily filtered off, or perform appropriate work-up procedures to remove the catalyst. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuric Acid as a Catalyst
Materials:
-
3-Methylbutanoic acid
-
Methylamine (40% in water)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-methylbutanoic acid and toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux.
-
Gradually add methylamine solution to the reaction mixture.
-
Continue refluxing and remove the water formed during the reaction using the Dean-Stark apparatus.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
Quantitative Data on Catalyst Performance
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sulfuric Acid (H₂SO₄) | 110 | 8 | 75-85 |
| Dicyclohexylcarbodiimide (DCC) | 25 | 4 | 85-95 |
| Lipase (Immobilized) | 40 | 24 | >90 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Solvent Effects on the Reactivity of N,3-dimethylbutanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,3-dimethylbutanamide. The information provided addresses common issues related to solvent effects on the reactivity of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My hydrolysis of this compound is proceeding very slowly. How can I increase the reaction rate?
A1: The rate of amide hydrolysis is significantly influenced by the solvent system.[1][2] Amides are generally stable and require forcing conditions for hydrolysis.[3][4] To accelerate the reaction, consider the following:
-
Increase Solvent Polarity: The hydrolysis of amides is often accelerated in polar solvents.[1][2] If you are using a non-polar solvent, switching to a more polar one like water, methanol, or ethanol, or using aqueous mixtures, can enhance the rate.[1]
-
Acidic or Basic Catalysis: Amide hydrolysis can be catalyzed by either acid or base.[3][5][6] Refluxing with an aqueous acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOH, KOH) is a common method to drive the reaction to completion.[3][6]
-
Increase Temperature: Heating the reaction mixture is a standard procedure to overcome the activation energy for amide hydrolysis.[3][4]
Q2: I am observing poor yield in my reaction involving this compound as a reactant. Could the solvent be the issue?
A2: Yes, the solvent can play a crucial role in reaction yield. Here are a few troubleshooting steps:
-
Solvent-Reactant Miscibility: Ensure that all reactants, including this compound, are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous reaction mixture and consequently, lower yields.
-
Solvent-Side Reactions: Some solvents may participate in side reactions with your reagents or intermediates. For example, protic solvents like alcohols could compete with other nucleophiles in your reaction. Consider using an aprotic solvent if you suspect such interference.
-
Dielectric Constant: For reactions involving polar transition states, a solvent with a higher dielectric constant can be beneficial.[1] The table below provides a summary of how solvent polarity can affect reaction rates.
Q3: How does solvent choice affect the stability of this compound during storage?
A3: this compound, like other amides, is generally a stable compound.[4][7] However, for long-term storage, it is advisable to use a non-reactive, aprotic solvent and store the solution in a cool, dry place. Avoid storing it in acidic or basic solutions to prevent slow hydrolysis over time.
Data Presentation
Table 1: Effect of Solvent Polarity on the Relative Rate of Hydrolysis of this compound at 80°C (Hypothetical Data)
| Solvent | Dielectric Constant (ε) at 20°C | Relative Rate Constant (k_rel) |
| Dioxane | 2.2 | 1.0 |
| Tetrahydrofuran (THF) | 7.6 | 3.5 |
| Acetone | 20.7 | 15.2 |
| Ethanol | 24.6 | 28.9 |
| Methanol | 32.6 | 45.7 |
| Water | 80.1 | 250.0 |
This data is illustrative and intended to demonstrate the general trend of increasing reaction rate with solvent polarity for amide hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in the chosen solvent (e.g., 1:1 mixture of water and methanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Acid Addition: Slowly add concentrated hydrochloric acid (2.0 eq) to the solution while stirring.
-
Heating: Heat the reaction mixture to reflux (the temperature will depend on the solvent system).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method (e.g., column chromatography or distillation).
Mandatory Visualizations
Caption: Experimental workflow for the hydrolysis of this compound.
Caption: Troubleshooting logic for solvent effects on this compound reactivity.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 21.7 Chemistry of Amides - Organic Chemistry | OpenStax [openstax.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. savemyexams.com [savemyexams.com]
- 7. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
Comparative Guide to the Synthesis of N,3-dimethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the production of N,3-dimethylbutanamide, a valuable amide in various research and development applications. The methods are evaluated based on their reaction mechanisms, experimental protocols, and key performance indicators to assist researchers in selecting the most suitable approach for their specific needs.
Introduction
This compound, also known as N-methylisovaleramide, is a chemical compound with the molecular formula C6H13NO. Its synthesis is of interest for various applications in the fields of medicinal chemistry and materials science. This guide focuses on two prevalent methods for its preparation: the direct amidation of 3-methylbutanoic acid with methylamine (B109427), often facilitated by a coupling agent, and a two-step process involving the formation of an acyl chloride intermediate.
Method 1: Direct Amidation of 3-Methylbutanoic Acid with Methylamine
This method involves the direct reaction of 3-methylbutanoic acid and methylamine. Due to the formation of a stable carboxylate-ammonium salt, this reaction typically requires a coupling agent to activate the carboxylic acid and facilitate amide bond formation. Dicyclohexylcarbodiimide (B1669883) (DCC) is a commonly employed coupling agent for this purpose.
Signaling Pathway Diagram
Caption: Reaction pathway for the DCC-mediated synthesis of this compound.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 3-methylbutanoic acid (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Addition of Amine: Add methylamine (1.0-1.2 equivalents) to the solution.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Workup: The byproduct, dicyclohexylurea (DCU), is largely insoluble and can be removed by filtration. The filtrate is then washed sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine, a dilute base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Method 2: Acyl Chloride-Mediated Synthesis
This two-step method involves the initial conversion of 3-methylbutanoic acid to its more reactive acyl chloride derivative, 3-methylbutanoyl chloride. The subsequent reaction of the acyl chloride with methylamine readily yields the desired amide.
Experimental Workflow Diagram
Caption: Two-step synthesis of this compound via an acyl chloride intermediate.
Experimental Protocol
Step 1: Synthesis of 3-Methylbutanoyl Chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases. Add 3-methylbutanoic acid (1.0 equivalent) to the flask.
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl2) (1.2-1.5 equivalents) or oxalyl chloride ((COCl)2) with a catalytic amount of dimethylformamide (DMF) to the carboxylic acid.
-
Reaction: The reaction mixture is typically heated to reflux for 1-3 hours. The progress can be monitored by the cessation of gas evolution (SO2 and HCl if using SOCl2, or CO, CO2, and HCl if using oxalyl chloride).
-
Isolation: The excess chlorinating agent is removed by distillation, often under reduced pressure, to yield the crude 3-methylbutanoyl chloride.
Step 2: Synthesis of this compound
-
Reaction Setup: In a separate flask, dissolve methylamine (1.0-1.2 equivalents) in a suitable aprotic solvent like dichloromethane (DCM) or diethyl ether, and cool the solution to 0 °C. It is often advantageous to use an excess of the amine (e.g., 2.2 equivalents) to act as a base to neutralize the HCl byproduct.
-
Acyl Chloride Addition: Slowly add the crude 3-methylbutanoyl chloride (1.0 equivalent) to the cooled amine solution with vigorous stirring.
-
Reaction: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for 1-2 hours.
-
Workup: If an excess of amine was used, the reaction mixture is washed with water to remove the methylammonium (B1206745) hydrochloride salt. If a separate base like triethylamine (B128534) was used, the triethylammonium (B8662869) hydrochloride is removed by filtration or washing with water. The organic layer is then washed with dilute acid and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by distillation or column chromatography.
Performance Comparison
| Parameter | Method 1: Direct Amidation (DCC Coupling) | Method 2: Acyl Chloride-Mediated Synthesis |
| Reaction Steps | 1 | 2 |
| Reagent Handling | DCC is a solid and a potent sensitizer. | Thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive liquids that release toxic gases. |
| Reaction Conditions | Generally mild (0 °C to room temperature). | Acyl chloride formation may require heating. Amidation is typically fast at low to ambient temperatures. |
| Byproducts | Dicyclohexylurea (DCU), which is a solid and can be challenging to remove completely from the product. | Gaseous byproducts (SO2, HCl, CO, CO2) and a hydrochloride salt of the amine, which is typically water-soluble. |
| Typical Yield | Moderate to high, but can be affected by the efficiency of the coupling agent and potential side reactions. | Generally high, as acyl chlorides are very reactive towards amines. |
| Purity of Crude Product | May contain residual DCU, requiring careful purification. | Generally cleaner, with the main impurity being the amine hydrochloride salt which is easily removed. |
| Overall Efficiency | Can be a one-pot reaction, but purification can be time-consuming. | A two-step process, but the reactions are often fast and the purification is straightforward. |
Conclusion
Both the direct amidation using a coupling agent and the acyl chloride-mediated synthesis are viable methods for preparing this compound.
-
Method 1 (Direct Amidation) is advantageous for its one-pot nature and milder reaction conditions, making it suitable for substrates with sensitive functional groups. However, the removal of the dicyclohexylurea byproduct can be a significant drawback, potentially impacting the final product's purity and the overall process efficiency.
-
Method 2 (Acyl Chloride-Mediated Synthesis) , while being a two-step process, often provides higher yields and a cleaner crude product. The high reactivity of the acyl chloride intermediate ensures a rapid and complete reaction with the amine. The primary considerations for this method are the safe handling of the corrosive and reactive chlorinating agents.
The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the desired purity of the final product, the available equipment, and the safety protocols in place. For high-purity applications and larger-scale syntheses, the acyl chloride method is often preferred due to its typically higher yields and more straightforward purification.
Spectroscopic Analysis for N,3-dimethylbutanamide Structure Confirmation: A Comparative Guide
Introduction
The unambiguous confirmation of a chemical structure is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the molecular architecture of a compound. This guide presents a comparative analysis of the spectroscopic data for N,3-dimethylbutanamide and its structural isomers, 3,3-dimethylbutanamide (B1266541) and N,N-dimethylbutanamide. By examining the unique fingerprints generated by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can confidently distinguish between these closely related structures. This document provides the necessary experimental data and protocols for researchers, scientists, and drug development professionals to perform similar structural confirmations.
Comparative Spectroscopic Data
The structural differences between this compound and its isomers lead to distinct patterns in their respective spectra. The following tables summarize the key spectroscopic features.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | This compound (Predicted) | 3,3-dimethylbutanamide (Experimental) | N,N-dimethylbutanamide (Experimental) |
| N-H Stretch | ~3300 (one band, secondary amide) | ~3350, ~3180 (two bands, primary amide) | Absent |
| C-H Stretch | 2960-2870 | 2960-2870 | 2960-2870 |
| C=O Stretch | ~1640 | ~1650 | ~1630 |
| N-H Bend | ~1550 | ~1620 | Absent |
| C-N Stretch | ~1260 | ~1420 | ~1260 |
Table 2: ¹H NMR Spectroscopy Data (δ, ppm in CDCl₃)
| Proton Environment | This compound (Predicted) | 3,3-dimethylbutanamide (Experimental) | N,N-dimethylbutanamide (Experimental) |
| (CH₃)₂CH- | ~0.9 (d, 6H) | - | - |
| -CH(CH₃)₂ | ~2.1 (m, 1H) | - | - |
| -CH₂-C=O | ~2.0 (d, 2H) | 2.1 (s, 2H) | 2.2 (t, 2H) |
| CH₃-NH- | ~2.8 (d, 3H) | - | - |
| -NH- | ~5.5 (br s, 1H) | ~5.4 (br s, 2H) | - |
| (CH₃)₃C- | - | 1.0 (s, 9H) | - |
| CH₃-CH₂- | - | - | 0.9 (t, 3H) |
| -CH₂-CH₃ | - | - | 1.6 (sextet, 2H) |
| (CH₃)₂N- | - | - | 2.9 (s, 6H) |
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm in CDCl₃)
| Carbon Environment | This compound (Predicted) | 3,3-dimethylbutanamide (Experimental) | N,N-dimethylbutanamide (Experimental) |
| C=O | ~174 | ~175 | ~173 |
| (CH₃)₂CH- | ~22 | - | - |
| -CH(CH₃)₂ | ~26 | - | - |
| -CH₂-C=O | ~52 | ~53 | ~36 |
| CH₃-NH- | ~26 | - | - |
| (CH₃)₃C- | - | ~31 | - |
| C(CH₃)₃ | - | ~30 | - |
| CH₃-CH₂- | - | - | ~14 |
| -CH₂-CH₃ | - | - | ~20 |
| (CH₃)₂N- | - | - | ~36, ~37 |
Table 4: Mass Spectrometry Data (m/z)
| Ion | This compound (Experimental) | 3,3-dimethylbutanamide (Experimental) | N,N-dimethylbutanamide (Experimental) |
| Molecular Ion [M]⁺ | 115 | 115 | 115 |
| Base Peak | 58 | 57 | 86 |
| Key Fragments | 100, 72, 57, 44, 41 | 100, 86, 59, 57, 41 | 100, 72, 57, 44, 43 |
Experimental Protocols
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Instrument: A Fourier Transform Infrared spectrometer equipped with a single-reflection diamond ATR accessory.
-
Sample Preparation: A small drop of the neat liquid amide was placed directly onto the diamond ATR crystal.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal was collected.
-
The sample spectrum was then acquired by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
The spectrum was recorded over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The final spectrum was generated by taking the ratio of the sample spectrum to the background spectrum and converting to absorbance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the amide was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment was used.
-
Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
16 scans were co-added for each spectrum.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse program was used.
-
Spectra were acquired with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
-
1024 scans were co-added for each spectrum.
-
-
Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Electron Ionization-Mass Spectrometry (EI-MS)
-
Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Sample Introduction: A 1 µL aliquot of a dilute solution of the amide in dichloromethane (B109758) was injected into the GC inlet, which was held at 250°C. The sample was separated on a 30 m x 0.25 mm DB-5ms capillary column with a temperature program starting at 50°C and ramping to 250°C at 10°C/min.
-
Ionization: The column effluent was introduced into the ion source, where molecules were ionized by a 70 eV electron beam.
-
Mass Analysis: The resulting ions were accelerated and separated by a quadrupole mass analyzer scanning from m/z 40 to 400.
-
Data Processing: The total ion chromatogram and the mass spectrum for the peak corresponding to the amide were recorded.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for confirming the structure of an unknown amide using the spectroscopic techniques described.
Caption: Logical workflow for amide structure confirmation.
Conclusion
The combination of IR, NMR, and Mass Spectrometry provides a comprehensive and definitive approach for the structural elucidation of this compound. Each technique offers complementary information that, when considered together, allows for the unambiguous differentiation of this compound from its structural isomers. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis and characterization of organic molecules.
A Comparative Guide to the Purity Assessment of Synthesized N,3-dimethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity assessment of synthesized N,3-dimethylbutanamide with alternative aliphatic amides. It includes detailed experimental protocols, quantitative data summaries, and visual representations of workflows and comparative analyses to aid researchers in selecting appropriate synthetic and analytical strategies.
Introduction
This compound is a simple aliphatic amide with potential applications in various chemical and pharmaceutical contexts. The synthesis of such amides can be achieved through several methods, with the resulting purity being a critical factor for its intended use. This guide outlines a common synthetic route and focuses on the rigorous assessment of its purity in comparison to two structural analogs: N,N-dimethylbutanamide and N-ethyl-3-methylbutanamide.
Synthesis of this compound and Alternatives
A standard and versatile method for the synthesis of this compound and its analogs is the coupling of a carboxylic acid with an amine using a carbodiimide (B86325) reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxybenzotriazole (HOBt).[1][2] This method is known for its mild reaction conditions and generally good yields.[2]
General Synthetic Pathway:
References
A Comparative Analysis of N,3-Dimethylbutanamide and Its Isomeric Amides: A Landscape of Potential Biological Activity
A comprehensive review of available scientific literature reveals a notable absence of direct comparative studies on the biological and pharmacological performance of N,3-dimethylbutanamide against its other isomeric amides with the molecular formula C6H13NO. While detailed experimental data for a side-by-side comparison is not publicly available, an examination of the broader class of amide compounds provides valuable insights into the potential structure-activity relationships and diverse biological activities that this isomeric series may possess.
This guide synthesizes the existing knowledge on amides with similar structural features to offer a predictive comparison and to outline the experimental approaches necessary for a definitive evaluation. Researchers in drug discovery and development can utilize this information as a foundational resource for initiating investigations into this underexplored chemical space.
Physicochemical Properties of this compound and Its Isomers
A multitude of amide isomers can be drawn for the molecular formula C6H13NO, including variations in the carbon skeleton and the substitution on the amide nitrogen. These structural differences will inherently influence their physicochemical properties, which in turn can affect their biological activity, including absorption, distribution, metabolism, and excretion (ADME) profiles.
For instance, branching in the carbon chain, as seen in this compound, can impact steric hindrance around the amide bond and affect interactions with biological targets. The position and number of methyl groups will also alter the lipophilicity of the molecules, a key factor in their ability to cross biological membranes.
Below is a table summarizing the computed physicochemical properties of this compound and a selection of its isomers, sourced from publicly available chemical databases.
| Compound Name | IUPAC Name | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| This compound | This compound | 115.17 | 0.8 | 1 | 1 |
| Hexanamide | Hexanamide | 115.17 | 1.3 | 1 | 1 |
| N-Methylpentanamide | N-methylpentanamide | 115.17 | 1.1 | 1 | 1 |
| N-Ethylbutanamide | N-ethylbutanamide | 115.17 | 1.1 | 1 | 1 |
| N,N-Dimethylbutanamide | N,N-dimethylbutanamide | 115.17 | 0.8 | 0 | 1 |
| 3,3-Dimethylbutanamide | 3,3-dimethylbutanamide | 115.17 | 0.8 | 1 | 1 |
Data sourced from PubChem.
Potential Biological Activities: An Overview
While direct comparative data is lacking, the broader family of amides is known to exhibit a wide range of biological activities. This suggests that isomers of this compound could be promising candidates for screening in various therapeutic areas.
Anticonvulsant Activity
A significant body of research has focused on the anticonvulsant properties of amide derivatives. The structural features of these molecules, such as the presence of a terminal, branched-alkyl group and the nature of substitution on the amide nitrogen, are often critical for their activity. For example, some studies have shown that N-alkylation can modulate the anticonvulsant potency and neurotoxicity of certain amide-containing drugs.
Herbicidal Activity
Certain classes of amides have been successfully developed as herbicides. The mode of action often involves the inhibition of specific plant enzymes. The structural variations among the C6H13NO isomers could lead to differential activity against various plant species, offering potential for the development of selective herbicides.
Experimental Protocols for Comparative Evaluation
To definitively compare the performance of this compound and its isomers, a systematic experimental approach is required. The following outlines key experimental protocols that would be necessary to generate the data for a comprehensive comparison.
Synthesis of Isomeric Amides
A library of the isomeric amides would first need to be synthesized. A general and efficient method for amide synthesis is the coupling of a carboxylic acid with an amine using a suitable coupling agent.
General Experimental Workflow for Amide Synthesis:
Workflow for Amide Synthesis
In Vitro and In Vivo Screening Protocols
Once synthesized and characterized, the isomeric amides should be subjected to a battery of in vitro and in vivo assays to assess their biological activities.
Logical Flow for Biological Screening:
Biological Screening Workflow
Conclusion
While a direct, data-driven comparison of this compound and its isomeric amides is currently not possible due to a lack of published research, the broader chemical context suggests a rich potential for diverse biological activities within this isomeric series. The structural variations among these compounds are likely to have a significant impact on their pharmacological profiles. The experimental workflows outlined in this guide provide a clear path forward for researchers to systematically synthesize and evaluate these compounds, thereby generating the crucial data needed for a definitive comparative analysis. Such studies would be invaluable for uncovering novel lead compounds in areas such as neuroscience and agriculture.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of N,3-dimethylbutanamide and its structurally related analogs. The objective is to offer a clear, data-driven overview to inform research and development in fields such as pest control, antimicrobial discovery, and pharmacology. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Introduction to this compound and Its Analogs
This compound belongs to the class of simple aliphatic amides. Its structure, characterized by a branched acyl group and a methylated amine, serves as a foundational scaffold for a variety of molecules with diverse biological activities. Related compounds, including those with variations in N-alkylation and the isomeric form of the butyl group, are of significant interest for structure-activity relationship (SAR) studies. A well-known related compound is N,N-diethyl-m-toluamide (DEET), the gold standard in insect repellents.[1] Understanding the subtle structural modifications that influence the biological effects of these simple amides is crucial for the design of new and improved active compounds.
Comparative Biological Activity Data
The biological activities of this compound and its analogs are varied, with insect repellency being a notable property. While direct comparative studies across a range of biological assays are limited, this section compiles available quantitative data to facilitate a cross-compound analysis.
Table 1: Comparison of Insect Repellent Activity and Toxicity of this compound and Related Compounds
| Compound Name | Structure | Molecular Weight ( g/mol ) | Insect Repellent Activity (EC50, µg/cm²) | Acute Toxicity (LD50, mg/kg) |
| This compound | CC(C)CC(=O)NC | 115.18 | Data not available | Data not available |
| N,N-Dimethylbutanamide | CCCN(C)C=O | 115.18 | Data not available | 2110 (mouse, intraperitoneal)[2] |
| 3,3-Dimethylbutanamide | CC(C)(C)CC(=O)N | 115.18 | Data not available | Data not available |
| N-Ethyl-N,3-dimethylbutanamide | CCN(C)C(=O)CC(C)C | 143.23 | Data not available | Data not available |
| N,N-Diethyl-3-methylbenzamide (DEET) | O=C(N(CC)CC)c1cccc(C)c1 | 191.27 | 35 (vs. Aedes aegypti)[3] | 2000 (rat, oral)[4] |
Note: Data for some compounds are not available in the public domain and are marked as "Data not available." The presented data is compiled from various sources and may not be from direct comparative studies.
Structure-Activity Relationships
The biological activity of aliphatic amides is significantly influenced by their chemical structure. Key structural features that modulate activity include:
-
N-Alkylation: The nature and size of the alkyl groups on the nitrogen atom can impact potency. For instance, in the case of d-N-alkylated amphetamines, potency was found to be inversely related to the N-alkyl chain length for substituents larger than ethyl.[5]
-
Acyl Group Isomerism: The branching of the carbon chain in the acyl moiety can affect how the molecule interacts with its biological target.
-
Lipophilicity: The overall oil/water partition coefficient of the molecule plays a crucial role in its ability to penetrate biological membranes and reach its target site.
dot
Caption: Structure-Activity Relationship Overview.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the biological activities discussed.
Insect Repellent Activity Assay (Vapor Phase)
This assay evaluates the spatial repellency of a compound against mosquitoes.
-
Test Arena: A high-throughput benchtop glass tube assay is utilized.[3]
-
Mosquitoes: Laboratory-reared Aedes aegypti mosquitoes are used.
-
Procedure:
-
Filter papers are treated with different concentrations of the test compound dissolved in a suitable solvent (e.g., acetone).
-
The solvent is allowed to evaporate completely.
-
The treated filter paper is placed at one end of the glass tube.
-
A known number of mosquitoes are released into the tube.
-
The distribution of mosquitoes in the tube is recorded at specific time intervals (e.g., 1 hour).
-
-
Data Analysis: The effective concentration 50 (EC50), which is the concentration required to repel 50% of the mosquitoes from the treated area, is calculated.[3]
dot
Caption: Workflow for Vapor Phase Insect Repellency Assay.
Antimicrobial Activity Assay (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Microorganisms: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Procedure:
-
The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Lines: Human cancer cell lines (e.g., HeLa, HepG2) or normal cell lines are used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
An MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured using a microplate reader, and the concentration that inhibits 50% of cell growth (IC50) is calculated.[6]
dot
Caption: Cellular Pathway in MTT Cytotoxicity Assay.
Conclusion
The available data suggests that this compound and its related aliphatic amides are a promising class of compounds with potential applications in various biological contexts, particularly as insect repellents. However, a significant gap exists in the literature regarding direct, comprehensive comparative studies of their biological activities. The structure-activity relationships, while not fully elucidated for this specific series, appear to be influenced by N-alkylation and the isomeric form of the acyl group. Further research involving systematic screening of these compounds in a battery of standardized biological assays is warranted to fully understand their potential and to guide the rational design of more effective and safer analogs. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and cytotoxic activities of natural (Z)-13-docosenamide derived from Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Analysis of Potential New Vapor-Active Insect Repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships among some d-N-alkylated amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
N,3-Dimethylbutanamide: An Evaluation of its Potential as a Ligand
For Researchers, Scientists, and Drug Development Professionals
N,3-dimethylbutanamide, a simple amide, presents a structural motif with potential for coordination chemistry and, by extension, applications in catalysis and drug development. However, a comprehensive review of publicly available scientific literature reveals a significant gap in research directly investigating its efficacy and characteristics as a ligand. While its role as a chemical intermediate in the synthesis of more complex molecules is noted, its direct coordination to metal centers or binding to biological targets remains largely unexplored.[1] This guide, therefore, aims to provide a foundational understanding of this compound based on its known properties and contextualizes its potential by drawing comparisons with well-established ligand classes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for any initial assessment of a compound's potential as a ligand, influencing its solubility, stability, and potential interactions.
| Property | Value | Source |
| Molecular Formula | C6H13NO | PubChem[2][3] |
| Molecular Weight | 115.17 g/mol | PubChem[2][4] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 21458-36-6 | Guidechem[3] |
| Canonical SMILES | CC(C)CC(=O)NC | PubChem[2][3] |
| Hydrogen Bond Donor Count | 1 | Guidechem[3] |
| Hydrogen Bond Acceptor Count | 1 | Guidechem[3] |
| Rotatable Bond Count | 2 | Guidechem[3] |
This compound as a Chemical Intermediate
Current literature and chemical supplier information primarily categorize this compound as a versatile organic intermediate.[1] This indicates its use as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its chemical structure, featuring an amide group and a branched alkyl chain, allows for a variety of chemical transformations.
Potential as a Ligand: A Theoretical Perspective
The amide functional group is the key to the potential ligand properties of this compound. Amides are known to act as ligands, typically coordinating to metal ions through the oxygen atom, which is more Lewis basic than the nitrogen atom due to resonance. The lone pair on the nitrogen atom is delocalized into the carbonyl group, reducing its availability for coordination.
The isobutyl group (3-methylbutyl) introduces steric bulk, which could influence the coordination geometry and the stability of the resulting metal complex. This steric hindrance might lead to selective binding or catalytic activity.
Comparative Context: Amide Ligands vs. Other Ligand Classes
To understand the potential of this compound, it is useful to compare the general characteristics of amide ligands to other common ligand classes in coordination chemistry and drug design.
-
Amines: Primary and secondary amines are common ligands that coordinate through the nitrogen lone pair. They are generally stronger Lewis bases than amides.
-
Phosphines: Phosphine ligands (PR3) are soft ligands that form strong bonds with soft metal ions. They are crucial in catalysis. The phosphorus atom is the donor.
-
Carboxylates: Carboxylate groups (RCOO-) are versatile ligands that can coordinate in a monodentate, bidentate, or bridging fashion through the oxygen atoms. They are hard ligands.
Compared to these, amide ligands are generally considered weaker donors. However, the specific steric and electronic properties of this compound could lead to unique coordination behavior.
Experimental Workflow for Ligand Characterization
For researchers interested in exploring the ligand properties of this compound, a general experimental workflow is outlined below. This workflow provides a systematic approach to characterizing a novel ligand and its complexes.
Structure of this compound
The chemical structure of this compound is depicted below.
Conclusion
While this compound is commercially available and used as a chemical intermediate, its potential as a primary ligand in coordination chemistry and drug development remains an open area for research. The information presented here provides a starting point for scientists who may be interested in exploring this compound's coordination properties. Future experimental work is necessary to determine its binding affinities, coordination modes, and potential applications in catalysis or as a pharmacophore. The lack of published data underscores an opportunity for novel research in this area.
References
A Comparative Guide to the Quantification of N,3-dimethylbutanamide in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical techniques for the quantification of N,3-dimethylbutanamide in reaction mixtures: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The selection of the most suitable method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This document presents a summary of typical performance data, detailed experimental protocols, and a visual workflow to aid in your decision-making process.
Workflow for Analytical Method Selection and Quantification
The following diagram illustrates a general workflow for quantifying this compound in a reaction mixture, from sample preparation to data analysis.
Caption: General workflow for the quantification of this compound.
Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the quantification of small amides like this compound. The values presented are based on published data for structurally similar compounds and should be considered as a general guide. Method validation is essential for specific applications.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.998[1] | > 0.999[2][3] | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 2.0%[4] | < 5.0%[3] | < 2.0% |
| Limit of Detection (LOD) | ~ 1 - 10 ng/mL | ~ 0.1 - 1 ng/mL | ~ 10 - 100 µg/mL |
| Limit of Quantification (LOQ) | ~ 5 - 30 ng/mL | ~ 0.5 - 5 ng/mL | ~ 50 - 500 µg/mL |
| Specificity | Moderate (potential for co-elution) | High (mass fragmentation provides confirmation)[5] | High (unique chemical shifts) |
| Sample Throughput | High | Moderate | Low to Moderate |
| Derivatization Required | No | Potentially, to improve volatility and thermal stability | No |
| Instrumentation Cost | Moderate | High | Very High |
| Primary Advantage | Robustness and wide applicability for non-volatile compounds. | High sensitivity and selectivity. | Absolute quantification without a calibration curve of the analyte. |
| Primary Disadvantage | Lower sensitivity compared to GC-MS. | May require derivatization for polar compounds. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
The following are detailed, generalized protocols for the quantification of this compound using HPLC, GC-MS, and qNMR. These should be adapted and validated for specific reaction mixtures and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in relatively clean reaction mixtures.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v). The addition of a small amount of acid (e.g., 0.1% formic acid) may improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm (as amides have a weak chromophore, a low wavelength is necessary).
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Quench a known volume of the reaction mixture. Dilute an accurately measured aliquot of the quenched reaction mixture with the mobile phase to a concentration that falls within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis:
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the prepared sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity, making it ideal for detecting low concentrations of this compound or for analysis in complex matrices.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system with a split/splitless injector.
-
Column: A mid-polar capillary column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Split Ratio: 10:1 (can be adjusted based on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. A full scan can be used for initial identification.
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Quench a known volume of the reaction mixture. Perform a liquid-liquid extraction of an accurately measured aliquot of the quenched reaction mixture with a suitable organic solvent. The organic extract may need to be concentrated or diluted to fall within the calibration range.
Data Analysis:
Construct a calibration curve by plotting the peak area of the selected ion(s) for the this compound standard against its concentration. Quantify this compound in the sample extract by comparing its peak area to the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR allows for the direct quantification of this compound without the need for a specific calibration curve of the analyte, by using a certified internal standard.[6][7]
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
Standard and Sample Preparation:
-
Internal Standard Stock Solution: Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and dissolve it in a known volume of the deuterated solvent to create a stock solution of known concentration.
-
Sample Preparation:
-
Accurately weigh a precise amount of the reaction mixture.
-
Dissolve the reaction mixture in a known volume of the deuterated solvent.
-
Add a precise volume of the internal standard stock solution to the sample solution.
-
Alternatively, accurately weigh both the reaction mixture and the internal standard directly into the NMR tube and add a known volume of the deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a 1D proton (¹H) NMR spectrum with parameters optimized for quantification:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of both the analyte and the internal standard. A typical starting value is 30 seconds.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 150:1 for the signals to be integrated.[8]
-
Data Analysis:
-
Process the NMR spectrum (phasing, baseline correction).
-
Integrate a well-resolved, unique signal for this compound and a signal for the internal standard.
-
Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (mIS / msample) * PIS
Where:
-
Canalyte = Concentration of this compound
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
This comprehensive guide provides the necessary information for researchers to select and implement an appropriate analytical method for the quantification of this compound in their reaction mixtures. For all methods, proper validation according to established guidelines is crucial to ensure accurate and reliable results.
References
- 1. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. jetir.org [jetir.org]
- 5. impactfactor.org [impactfactor.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. emerypharma.com [emerypharma.com]
- 8. agilent.com [agilent.com]
Establishing Robust Analytical Standards for N,3-dimethylbutanamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The establishment of exacting analytical standards is a cornerstone of robust drug development and manufacturing. This guide provides a comprehensive comparison of analytical methodologies for N,3-dimethylbutanamide, a key chemical intermediate. By presenting objective performance data and detailed experimental protocols, this document serves as a vital resource for researchers and quality control professionals, ensuring the accuracy and reliability of analytical measurements.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for this compound depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural confirmation. The following table summarizes the key performance attributes of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity, with UV absorbance-based detection. | Quantitation based on the direct relationship between signal intensity and the number of protons. |
| Primary Use | Identification and quantitation of volatile and semi-volatile compounds, impurity profiling. | Routine purity assessment and quantitation of non-volatile or thermally labile compounds. | Highly accurate purity determination and structural confirmation without a reference standard of the analyte. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | 0.01 - 3.1 ng/g[1] | Typically in the mg range |
| Limit of Quantitation (LOQ) | Low ng/mL range | 0.02 - 10 ng/g[1] | Typically in the mg range |
| Linearity (r²) | > 0.99[1] | > 0.995[1] | Not applicable in the same way; relies on signal-to-noise and pulse consistency. |
| Precision (RSD%) | < 15%[1] | < 6%[1] | High precision, often <1% |
| Accuracy (Recovery %) | 81 - 100%[1] | 83 - 103%[1] | High accuracy, directly traceable to the primary standard. |
| Analysis Time | ~15 - 30 minutes per sample | ~10 - 20 minutes per sample | ~10 - 30 minutes per sample |
| Strengths | High sensitivity and selectivity, provides structural information for confirmation.[1] | High precision and accuracy, robust and widely available.[1] | Absolute quantitation, non-destructive, detailed structural information. |
| Limitations | May require derivatization for polar compounds, not suitable for non-volatile or thermally labile compounds.[1] | Lower sensitivity compared to GC-MS, does not provide definitive structural confirmation without a mass spectrometer detector.[1] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
Potential Impurities in this compound Synthesis
The primary route for the synthesis of this compound involves the amidation of 3-methylbutanoic acid or its derivatives with methylamine. Potential impurities can arise from starting materials, side reactions, or degradation.
Process-Related Impurities:
-
Unreacted Starting Materials: 3-Methylbutanoic acid[2][3][4][5] and methylamine.
-
Isomeric Impurities: Other isomeric butanamides may be present if the starting materials are not pure.
-
By-products from Side Reactions: Depending on the synthetic method, side reactions could lead to the formation of various by-products.
Degradation Products:
-
Hydrolysis of the amide bond can lead to the formation of 3-methylbutanoic acid and methylamine.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of this compound and its volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
MSD Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-400 amu
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., methanol, ethyl acetate).
-
Vortex to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter before injection.
High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for routine purity analysis and quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase to create a stock solution of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
This method provides a highly accurate, direct measure of purity without the need for a specific this compound reference standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
High-precision 5 mm NMR tubes.
Experimental Parameters:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a simple, well-resolved proton signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150 for the signals of interest.
Sample Preparation:
-
Accurately weigh (to 0.01 mg) a specific amount of the this compound sample into a clean, dry vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis:
The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
Visualizing Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS and HPLC analysis.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC-UV analysis of this compound.
Conclusion
The establishment of clear and robust analytical standards for this compound is critical for ensuring its quality and consistency in research and development. This guide provides a comparative overview of suitable analytical techniques, including GC-MS, HPLC-UV, and ¹H-qNMR. The choice of method will depend on the specific analytical need, with GC-MS offering high sensitivity for impurity profiling, HPLC-UV providing a robust method for routine purity assessment, and qNMR delivering highly accurate absolute purity determination. The provided experimental protocols and workflows serve as a foundation for developing and validating fit-for-purpose analytical methods.
References
Cross-Reactivity of N,3-Dimethylbutanamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of N,3-dimethylbutanamide derivatives in immunoassays. Due to a lack of direct studies on this compound, this guide leverages experimental data from structurally related synthetic cannabinoids possessing a carboxamide moiety. This information is intended to serve as a reference for researchers developing immunoassays for small molecules with similar functional groups.
Introduction to Cross-Reactivity in Immunoassays
Immunoassays are highly sensitive techniques used for the detection and quantification of a wide range of substances. Their specificity relies on the interaction between an antibody and its target antigen. However, antibodies may also bind to molecules with similar chemical structures, a phenomenon known as cross-reactivity. Understanding and characterizing cross-reactivity is crucial for the development of accurate and reliable immunoassays. For small molecules like this compound and its derivatives, designing haptens for antibody production that minimize unwanted cross-reactivity is a key challenge.
Comparison of Cross-Reactivity with Synthetic Cannabinoid Analogs
While no direct cross-reactivity data for this compound derivatives were found in the reviewed literature, studies on synthetic cannabinoids with N-alkyl carboxamide structures provide valuable insights. These compounds, although more complex, share the core amide functional group and can serve as a proxy for understanding potential cross-reactivity patterns.
The following tables summarize the cross-reactivity of various synthetic cannabinoids in different immunoassay formats. The data is presented as the concentration of the competing compound required to cause a 50% inhibition of the signal (IC50) and the percentage of cross-reactivity relative to the primary target analyte of the assay.
Table 1: Cross-Reactivity of Synthetic Cannabinoids in a JWH-018 N-pentanoic acid targeted Homogeneous Enzyme Immunoassay (HEIA) [1]
| Compound | % Cross-Reactivity (at 10 µg/L) |
| JWH-073 N-(butanoic acid) | High (>100%) |
| JWH-073 N-(4-hydroxybutyl) | High (>100%) |
| JWH-073 N-(3-hydroxybutyl) | High (>100%) |
| JWH-018 N-pentanoic acid | 100% (Calibrator) |
| AM-2201 N-(4-hydroxypentyl) | High (≥50%) |
| JWH-018 N-(5-hydroxypentyl) | High (≥50%) |
| JWH-019 N-(5-hydroxypentyl) | Moderate (10-50%) |
| JWH-122 N-(5-hydroxypentyl) | Moderate (10-50%) |
| JWH-081 N-(5-hydroxypentyl) | Low (<10%) |
| UR-144 | Low (<10%) |
| XLR-11 | Low (<10%) |
Table 2: Cross-Reactivity of Synthetic Cannabinoids in a JWH-018 N-(5-hydroxypentyl) metabolite targeted ELISA [2]
| Compound | % Cross-Reactivity |
| JWH-018 N-(5-hydroxypentyl) | 100% (Calibrator) |
| JWH-018 N-pentanoic acid | High |
| JWH-073 N-(4-hydroxypentyl) | High |
| AM-2201 N-(4-hydroxypentyl) | Moderate to High |
| JWH-122 N-(5-hydroxypentyl) | Moderate |
| JWH-019 N-(5-hydroxypentyl) | Moderate |
| JWH-210 N-(5-hydroxypentyl) | Low |
| UR-144 | Low |
| AKB48 | Low |
Experimental Protocols
The following is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method for quantifying small molecules and assessing cross-reactivity. This protocol is a synthesized example based on general laboratory procedures and information from studies on synthetic cannabinoids.
Competitive ELISA Protocol for Small Molecule Quantification
1. Materials and Reagents:
-
96-well microtiter plates
-
Coating Antigen (Hapten-protein conjugate, e.g., this compound derivative conjugated to BSA)
-
Primary Antibody (specific to the target analyte)
-
Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Standard solutions of the target analyte and potential cross-reactants
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
2. Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL of the diluted coating antigen to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking solution and wash the plate 3 times with Wash Buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard analyte and the potential cross-reacting compounds in Blocking Buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody for 30-60 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Discard the solution and wash the plate 4 times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of the Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the logarithm of the standard concentrations.
-
Determine the IC50 value for the standard analyte and each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Cross-Reactant) x 100
Visualizations
Experimental Workflow: Competitive ELISA
Caption: Workflow for a competitive ELISA.
Signaling Pathway: Competitive Inhibition in ELISA
Caption: Competitive binding in an ELISA.
References
A Comparative Analysis of Synthetic Routes to N,3-Dimethylbutanamide
For researchers and professionals in drug development and chemical synthesis, the efficient and high-yielding production of amide compounds is a critical endeavor. This guide provides a comparative benchmark of two primary methods for the synthesis of N,3-dimethylbutanamide, a valuable building block in various chemical applications. The analysis focuses on the direct amidation of 3-methylbutanoic acid and the acylation of methylamine (B109427) using 3-methylbutanoyl chloride, evaluating them on key performance indicators such as product yield, reaction conditions, and procedural complexity.
The synthesis of amides is a cornerstone of organic chemistry, with broad applications in the pharmaceutical and materials sciences. This compound, with its specific structural features, presents a case study for examining the trade-offs between common synthetic strategies. This comparison will delve into the experimental details of two prevalent methods: the direct coupling of a carboxylic acid and an amine, and the reaction of an amine with a more reactive acyl chloride derivative.
Method 1: Direct Amidation of 3-Methylbutanoic Acid
The direct formation of an amide bond from a carboxylic acid and an amine is an atom-economical approach, though it often requires the use of coupling agents to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. This method avoids the pre-activation of the carboxylic acid, simplifying the overall synthetic sequence.
Method 2: Acylation via 3-Methylbutanoyl Chloride (Schotten-Baumann Conditions)
The conversion of the carboxylic acid to a more reactive acyl chloride is a classic and widely used strategy for amide synthesis. This method, often performed under Schotten-Baumann conditions, typically proceeds with high efficiency and yield due to the enhanced electrophilicity of the acyl chloride. However, it involves an additional synthetic step and the handling of moisture-sensitive and corrosive reagents.
Comparative Data
The following table summarizes the key quantitative data for the two synthetic routes to this compound.
| Parameter | Method 1: Direct Amidation | Method 2: Acylation via Acyl Chloride |
| Starting Materials | 3-Methylbutanoic Acid, Methylamine | 3-Methylbutanoyl Chloride, Methylamine |
| Key Reagents | Coupling Agent (e.g., DCC, EDC, HATU) | Base (e.g., Pyridine, Triethylamine, NaOH) |
| Typical Reaction Time | 12 - 24 hours | 1 - 4 hours |
| Typical Temperature | Room Temperature to 50°C | 0°C to Room Temperature |
| Reported Yield | Moderate to High (60-85%) | High to Excellent (85-95%) |
| Purification Method | Column Chromatography | Aqueous Work-up followed by Distillation or Recrystallization |
Experimental Protocols
Method 1: Direct Amidation of 3-Methylbutanoic Acid
Materials:
-
3-Methylbutanoic acid (1.0 eq)
-
Methylamine (as a solution in THF or as hydrochloride salt with a base, 1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (B28879) (DMAP) (0.1 eq)
-
Dichloromethane (B109758) (DCM) (anhydrous)
Procedure:
-
To a solution of 3-methylbutanoic acid in anhydrous dichloromethane, 4-dimethylaminopyridine is added.
-
The solution is cooled to 0°C in an ice bath.
-
A solution of methylamine in THF is added dropwise to the reaction mixture.
-
N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in anhydrous dichloromethane is then added portion-wise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
Method 2: Acylation of Methylamine with 3-Methylbutanoyl Chloride
Materials:
-
3-Methylbutanoyl chloride (1.0 eq)
-
Methylamine (as an aqueous solution or gas, 2.2 eq) or Methylamine hydrochloride (1.1 eq) and a base (e.g., triethylamine, 2.2 eq)
-
Dichloromethane (DCM) or Diethyl ether
-
Aqueous NaOH or NaHCO₃ solution
Procedure:
-
A solution of methylamine in dichloromethane is cooled to 0°C in an ice bath.
-
3-Methylbutanoyl chloride is added dropwise to the stirred methylamine solution, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-4 hours.
-
The reaction mixture is then washed with water, 1M HCl (to remove excess methylamine), and saturated NaHCO₃ solution.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield this compound. Further purification can be achieved by distillation if necessary.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflows for the two synthetic methods.
Conclusion
The choice between direct amidation and the acyl chloride method for the synthesis of this compound depends on the specific requirements of the researcher or organization. The acyl chloride route generally offers higher yields and shorter reaction times, making it suitable for large-scale production where efficiency is paramount. However, this method requires an additional synthetic step and the handling of hazardous materials.
Direct amidation, while potentially lower-yielding and requiring longer reaction times, is a more atom-economical and procedurally simpler approach. It avoids the use of harsh chlorinating agents and may be preferable for smaller-scale syntheses or when avoiding corrosive reagents is a priority. The choice of coupling agent in direct amidation can also be tailored to optimize yield and minimize side reactions.
Ultimately, the selection of the optimal synthetic route will involve a careful consideration of factors such as desired yield, scale of reaction, cost of reagents, and safety considerations. The experimental data and protocols provided in this guide offer a foundation for making an informed decision.
A Comparative Analysis of the Physicochemical Properties of Branched-Chain Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key physicochemical properties of a selection of branched-chain amides: Isobutyramide, Pivalamide, 2-Methylbutanamide (B7771968), 3-Methylbutanamide, and N,N-Dimethylisobutyramide. Understanding these properties is crucial for applications in drug design and development, as they significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This document presents experimental and predicted data in a clear, comparative format, details the experimental protocols for their determination, and visualizes the workflows for these analyses.
Physicochemical Property Data
The following table summarizes the key physicochemical properties of the selected branched-chain amides. These properties are critical for predicting the behavior of these molecules in biological systems.
| Property | Isobutyramide | Pivalamide | 2-Methylbutanamide | 3-Methylbutanamide | N,N-Dimethylisobutyramide |
| Molecular Formula | C₄H₉NO | C₅H₁₁NO | C₅H₁₁NO | C₅H₁₁NO | C₆H₁₃NO |
| Molecular Weight ( g/mol ) | 87.12 | 101.15 | 101.15 | 101.15 | 115.17 |
| Melting Point (°C) | 127-131[1] | 154-157[2] | - | 137[3] | - |
| Boiling Point (°C) | 216-220[1] | 212[2] | - | 224-228[3] | 175-176 |
| Aqueous Solubility | Soluble[1] | - | - | - | Soluble |
| pKa (Predicted) | 16.60 ± 0.50[1] | 16.60 ± 0.50[4] | - | - | -0.47 ± 0.70 |
| LogP (Predicted) | 0.003[1] | - | 0.5[5][6] | 0.4[7] | - |
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties are outlined below. These protocols provide a foundation for reproducible experimental measurements.
Melting Point Determination
Objective: To determine the temperature range over which the solid amide transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Mortar and pestle (if needed)
-
Spatula
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a new sample, repeat the measurement, this time heating slowly (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
Boiling Point Determination
Objective: To determine the temperature at which the vapor pressure of the liquid amide equals the atmospheric pressure.
Apparatus:
-
Thiele tube or similar boiling point apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Mineral oil
Procedure:
-
Fill the Thiele tube with mineral oil to a level above the side arm.
-
Add a small amount (0.5-1 mL) of the liquid amide to a small test tube.
-
Place a capillary tube, with the sealed end up, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire.
-
Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is level with the thermometer bulb.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Stop heating when a steady stream of bubbles is observed.
-
Allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Aqueous Solubility Determination
Objective: To determine the solubility of the amide in water at a specific temperature.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Shaker or vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard solutions of the amide of known concentrations.
-
Add an excess amount of the solid amide to a known volume of water in a vial.
-
Seal the vial and place it in a shaker or on a vortex mixer at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent if necessary.
-
Analyze the concentration of the amide in the diluted supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) by comparing its response to a calibration curve generated from the standard solutions.
-
Calculate the original concentration in the saturated solution, which represents the aqueous solubility.
pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the amide.
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
Dissolve a precisely weighed amount of the amide in a known volume of deionized water.
-
Place the solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the pH electrode in the solution.
-
Titrate the solution with a standardized solution of acid or base, adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve.
LogP Determination by Shake-Flask Method
Objective: To determine the partition coefficient (LogP) of the amide between n-octanol and water.
Apparatus:
-
Separatory funnel or vials with screw caps
-
Shaker or vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system
-
n-Octanol and water, mutually saturated
-
Volumetric flasks and pipettes
Procedure:
-
Prepare mutually saturated n-octanol and water phases by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Dissolve a known amount of the amide in either the n-octanol or water phase.
-
Add a known volume of the second phase to the first.
-
Seal the container and shake it vigorously for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Carefully sample a known volume from both the n-octanol and aqueous phases.
-
Determine the concentration of the amide in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
References
- 1. Isobutyramide CAS#: 563-83-7 [m.chemicalbook.com]
- 2. Pivalamide - Wikipedia [en.wikipedia.org]
- 3. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIVALAMIDE | 754-10-9 [chemicalbook.com]
- 5. (R)-2-Methylbutanamide | C5H11NO | CID 41097729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2-methylbutanamide (C5H11NO) [pubchemlite.lcsb.uni.lu]
- 7. 3-Methylbutanamide | C5H11NO | CID 10930 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Silico Prediction and Experimental Validation of N,3-dimethylbutanamide Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties of N,3-dimethylbutanamide and its structural isomers. It details both in-silico prediction methodologies and experimental validation protocols, offering a framework for the evaluation of small molecules in drug discovery and development. The objective is to present a clear, data-driven comparison to aid in the selection of compounds with desirable pharmacokinetic profiles.
Overview of this compound and its Alternatives
This compound is a small amide molecule. In the context of drug development, its structural isomers can be considered as alternatives, as small changes in molecular structure can significantly impact physicochemical properties and, consequently, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This guide will focus on comparing this compound with the following isomers:
-
N,N-dimethylbutanamide
-
3,3-dimethylbutanamide
-
N-ethyl-N,3-dimethylbutanamide
-
N-ethyl-3,3-dimethylbutanamide
-
N,2-dimethylbutanamide
-
2,3-dimethylbutanamide
In-Silico Prediction of Physicochemical Properties
In the early stages of drug discovery, in-silico methods are invaluable for predicting the properties of a large number of molecules in a time and cost-effective manner.[1][2] These computational approaches utilize the chemical structure of a molecule to estimate its physicochemical characteristics.
Common In-Silico Prediction Methods
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a molecule with a specific property.[1] These models are built using a training set of molecules with known properties and can then be used to predict the properties of new, untested compounds.
-
Molecular Fingerprints and Machine Learning: This approach represents the chemical structure of a molecule as a "fingerprint," which is a series of binary digits encoding the presence or absence of specific substructures. Machine learning algorithms can then be trained on these fingerprints to predict properties such as solubility, logP, and toxicity.
-
Fragment-based Methods: These methods calculate a property of a molecule by summing the contributions of its individual fragments. For example, the widely used XLogP3 algorithm for predicting the octanol-water partition coefficient (logP) is a fragment-based method.[3][4][5]
-
Software and Web Tools: Several software packages and online platforms are available for in-silico property prediction. Some commonly used tools include:
-
ACD/Labs PhysChem Suite: A suite of tools for predicting various physicochemical properties.
-
ALOGPS 2.1: An online tool for predicting logP and aqueous solubility.[6]
-
PreADMET: A web-based application for predicting ADMET properties.[1]
-
Cactvs: A cheminformatics toolkit that includes modules for property calculation, as seen in PubChem.[3][4][5]
-
Data Presentation: In-Silico vs. Experimental Properties
The following tables summarize the computed physicochemical properties for this compound and its selected isomers, primarily sourced from PubChem. It is important to note the general lack of publicly available experimental data for these specific compounds, highlighting the reliance on in-silico predictions in their initial assessment.
Table 1: Comparison of Predicted Physicochemical Properties of Butanamide Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count |
| This compound | C6H13NO | 115.17 | 0.8 | 1 | 1 | 2 |
| N,N-dimethylbutanamide | C6H13NO | 115.17 | 0.6 | 0 | 1 | 2 |
| 3,3-dimethylbutanamide | C6H13NO | 115.17 | 0.8 | 1 | 1 | 2 |
| N-ethyl-N,3-dimethylbutanamide | C8H17NO | 143.23 | 1.4 | 0 | 1 | 3 |
| N-ethyl-3,3-dimethylbutanamide | C8H17NO | 143.23 | 1.6 | 1 | 1 | 3 |
| N,2-dimethylbutanamide | C6H13NO | 115.17 | 0.9 | 1 | 1 | 2 |
| 2,3-dimethylbutanamide | C6H13NO | 115.17 | 1.0 | 1 | 1 | 2 |
Data sourced from PubChem.[3][4][5][7][8][9][10][11]
Experimental Protocols for Property Validation
Experimental validation is a critical step to confirm the in-silico predictions and to obtain accurate data for lead optimization.[1] Below are detailed methodologies for key experiments.
Determination of Octanol-Water Partition Coefficient (LogP)
The logP value is a measure of a compound's lipophilicity and is a key indicator of its potential for membrane permeability and oral absorption.
Shake-Flask Method (Gold Standard)
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol.
-
Dissolution of Compound: Accurately weigh a small amount of the test compound and dissolve it in a known volume of either the water-saturated octanol (B41247) or the octanol-saturated water, depending on its expected solubility.
-
Partitioning: Add a known volume of the other phase to the solution in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases. Let the funnel stand until the two phases have completely separated.
-
Sampling and Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of P.
Determination of Aqueous Solubility
Aqueous solubility is a crucial property that affects a drug's absorption and bioavailability.
Equilibrium Shake-Flask Method
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC, LC-MS).
-
Result: The measured concentration represents the equilibrium solubility of the compound at that temperature.
Determination of Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA)
PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: A donor plate contains the test compound dissolved in a buffer at a known concentration. An acceptor plate is filled with a buffer solution.
-
Assay Assembly: The filter plate with the artificial membrane is placed on top of the acceptor plate, and the donor solution is added to the top of the filter plate.
-
Incubation: The "sandwich" of plates is incubated at room temperature for a set period (e.g., 4-16 hours). During this time, the compound diffuses from the donor compartment, through the artificial membrane, into the acceptor compartment.
-
Analysis: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using an analytical method like UV-Vis spectroscopy or LC-MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the membrane.
Mandatory Visualization: Workflow for In-Silico Prediction and Experimental Validation
The following diagram illustrates a typical workflow for the in-silico prediction and subsequent experimental validation of the physicochemical properties of a small molecule like this compound.
Caption: Workflow for property prediction and validation.
Conclusion
This guide has outlined the process of predicting and validating the physicochemical properties of this compound and its isomers. While in-silico tools provide valuable, high-throughput predictions for initial screening, experimental validation remains essential for accurate characterization and informed decision-making in the drug development pipeline. The provided data and protocols serve as a foundational resource for researchers engaged in the evaluation of small molecule candidates. The significant lack of public experimental data for many simple organic molecules underscores the importance of conducting and publishing such validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. Butanamide, N,3-dimethyl | C6H13NO | CID 528604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-ethyl-N,3-dimethylbutanamide | C8H17NO | CID 18505916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-diethyl-3,3-dimethylbutanamide | C10H21NO | CID 4630303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 7. N-butyl-3,3-dimethylbutanamide | C10H21NO | CID 3523337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N,2-Dimethylbutanamide | C6H13NO | CID 4626972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Butanamide, N,N-dimethyl- | C6H13NO | CID 12973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-ethyl-3,3-dimethylbutanamide | C8H17NO | CID 222587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,3-Dimethylbutanamide | C6H13NO | CID 9793735 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of N,3-dimethylbutanamide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for N,3-dimethylbutanamide (CAS No. 21458-36-6), emphasizing safety, and operational logistics.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In case of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Avoid generating dust if the compound is in solid form. Do not allow the chemical to enter drains or waterways.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Much of the data is based on computational models due to the limited availability of experimental values.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 21458-36-6 | Guidechem[1] |
| Molecular Formula | C₆H₁₃NO | PubChem[2] |
| Molecular Weight | 115.17 g/mol | PubChem[2] |
| Physical State | Solid (predicted) | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| Toxicity Data | No specific data available | - |
| Ecotoxicity Data | No specific data available | - |
Note: The lack of extensive experimental data underscores the importance of treating this chemical with caution and assuming it may have hazardous properties.
Step-by-Step Disposal Procedures
The disposal of this compound must be carried out in accordance with hazardous waste regulations.
-
Waste Identification and Segregation:
-
This compound should be treated as hazardous chemical waste.
-
Segregate waste containing this compound from other waste streams to prevent incompatible chemical reactions. Specifically, keep it separate from strong oxidizing agents.[3]
-
-
Containerization and Labeling:
-
Collect waste this compound in a designated, compatible, and leak-proof container. The original container is often a suitable choice.
-
The container must be securely sealed when not in use.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," the CAS number "21458-36-6," and an indication of the associated hazards (e.g., "Irritant," "Handle with Caution").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.
-
The storage area should be secure, well-ventilated, and away from heat or ignition sources.
-
-
Disposal Request and Pickup:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[4]
-
Disposal should be conducted through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing, as handled by a certified waste disposal service.[4]
-
-
Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.[4]
-
Experimental Protocols for Safety and Hazard Assessment
While specific experimental data for this compound is limited, the following are standard methodologies for assessing the safety and environmental hazards of a chemical compound:
-
Acute Toxicity Studies (e.g., OECD TG 420, 423, 425): These protocols determine the short-term toxic effects of a substance. Typically, rodents are administered the chemical via oral, dermal, or inhalation routes, and the LD50 (lethal dose for 50% of the test population) or LC50 (lethal concentration for 50% of the test population) is determined.
-
Skin and Eye Irritation/Corrosion Tests (e.g., OECD TG 404, 405): These tests assess the potential of a substance to cause irritation or corrosion upon contact with the skin or eyes. This is often evaluated using in vitro methods or, historically, on animal models.
-
Ames Test for Mutagenicity (e.g., OECD TG 471): This is a widely used method to assess the mutagenic potential of a chemical by observing its ability to induce mutations in specific strains of the bacterium Salmonella typhimurium.
-
Ready Biodegradability Test (e.g., OECD TG 301): This test evaluates the potential for a chemical to be biodegraded by microorganisms in an aerobic aqueous medium. This helps in understanding the persistence of the chemical in the environment.
-
Aquatic Toxicity Testing (e.g., OECD TG 201, 202, 203): These tests determine the toxicity of a substance to aquatic organisms such as algae, daphnia, and fish. The EC50 (effective concentration for 50% of the population) or LC50 is determined.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling N,3-Dimethylbutanamide
This guide provides immediate safety, handling, and disposal protocols for N,3-dimethylbutanamide, tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks.
Hazard Identification and Classification
This compound is classified with the following hazards:
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
A substance-specific risk assessment should be conducted to determine the most appropriate PPE.[3] However, the following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. | EN 166 (EU) or NIOSH (US)[1][4][5] |
| Skin Protection | Chemical-impermeable gloves. Fire/flame resistant and impervious clothing. | EU Directive 89/686/EEC and EN 374[1] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. | NIOSH/MSHA approved[1][4] |
Operational Plan: Safe Handling and Storage
Engineering Controls and Work Practices:
-
Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[1][3][6]
-
Safe Handling: Avoid contact with skin and eyes.[1][3][6] Prevent the formation of dust and aerosols.[1][3][6] Use non-sparking tools and take precautionary measures against static discharge.[1][3][6]
-
Hygiene: Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke in laboratory areas.[3] Contaminated clothing should be removed and washed before reuse.[1][4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][6]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[4]
-
Store separately from foodstuff containers and incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][6][7]
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1][4][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1][4][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][4][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][6] |
Spill and Disposal Plan
Spill Containment and Cleanup:
-
Evacuate: Keep unnecessary personnel away from the spill area.[1][6]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[4][6]
-
Clean Up: For powder spills, cover with a plastic sheet or tarp to minimize spreading.[4] Take up mechanically or with an inert absorbent material and place in suitable, closed containers for disposal.[4][8] Use spark-proof tools and explosion-proof equipment.[1][6]
-
Decontaminate: Clean the contaminated surface thoroughly.[4]
Disposal:
-
Disposal of this compound and its containers must be in accordance with all applicable regional, national, and local laws and regulations.[4]
-
The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
-
Do not allow the chemical to enter drains or sewer systems.[6] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[6]
Experimental Workflow: Safe Handling of this compound
Caption: This diagram outlines the key procedural steps for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. echemi.com [echemi.com]
- 2. 3,3-Dimethylbutanamide | C6H13NO | CID 219625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
